molecular formula C10H14O5 B3265521 Levulinic anhydride CAS No. 40608-06-8

Levulinic anhydride

Cat. No.: B3265521
CAS No.: 40608-06-8
M. Wt: 214.21 g/mol
InChI Key: IGPUFFYCAUBNIY-UHFFFAOYSA-N
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Description

Levulinic anhydride (CAS 40608-06-8) is a reactive derivative of levulinic acid, a platform chemical recognized by the U.S. Department of Energy for its value in the bio-based economy . It is a white crystalline solid with a molecular weight of 214.21 g/mol and a melting point of 76-78 °C . This compound is soluble in water, ethanol, and ether, enhancing its utility across various reaction conditions . In research and industrial chemistry, this compound serves as a versatile building block. Its primary value lies in its heightened reactivity compared to levulinic acid, functioning as a potent intermediate in acylation reactions for synthesizing esters, amides, and polymers under milder conditions . It is directly used in the production of levulinate esters, which have applications as solvents, plasticizers, and preservatives . Furthermore, its application extends to the synthesis of pharmaceuticals, agrochemicals, and fragrances, where it can be used to form stable esters that improve drug pharmacokinetics or impart sweet odors . The bifunctionality of its structure also makes it a valuable monomer for creating novel bio-based polymers, such as poly(ester-co-amide)s, which are investigated for applications in drug delivery and tissue engineering . This product is intended for research use only and is not designed for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentanoyl 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPUFFYCAUBNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Levulinic Anhydride from Levulinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of levulinic anhydride (B1165640) from levulinic acid. Due to the limited availability of direct peer-reviewed literature on this specific transformation, this guide presents detailed experimental protocols adapted from established methods for the synthesis of other aliphatic acid anhydrides. The methodologies outlined herein are based on standard organic chemistry principles and provide a robust starting point for the laboratory-scale preparation of levulinic anhydride.

Introduction

Levulinic acid (4-oxopentanoic acid) is a versatile, bio-based platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. Its derivatives are of significant interest for the development of novel materials, solvents, and bioactive molecules. This compound, the corresponding symmetrical anhydride, is a potentially valuable synthon for acylation reactions, enabling the introduction of the levulinoyl group into various substrates. This guide details two primary methods for the synthesis of this compound from levulinic acid: dehydration using acetic anhydride and coupling mediated by dicyclohexylcarbodiimide (B1669883) (DCC).

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the target compound is presented in Table 1.

Table 1: Physicochemical Properties of Levulinic Acid and this compound

PropertyLevulinic Acid (4-Oxopentanoic Acid)This compound (Bis(4-oxopentanoic acid)anhydride)
CAS Number 123-76-2[1][2][3][4]40608-06-8[5][6]
Molecular Formula C₅H₈O₃[1][2][4]C₁₀H₁₄O₅[5][6][7]
Molecular Weight 116.12 g/mol [1][2][4]214.22 g/mol [5][6]
Appearance White crystalline solid[4][8]White crystalline powder[9]
Melting Point 33-35 °C[2][4]76-78 °C[9]
Boiling Point 245-246 °C[4]70-75 °C (pressure not specified)[5]
Solubility Soluble in water, ethanol, and ether[4][8][9]Soluble in water, ethanol, and ether[9]

Synthetic Pathways

The synthesis of this compound from levulinic acid involves the dehydration of two molecules of the carboxylic acid. This can be achieved through several methods, with the most common being the use of a strong dehydrating agent or a coupling agent.

G cluster_reactants Reactants cluster_products Products LA1 Levulinic Acid Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride, DCC) LA1->Dehydrating_Agent LA2 Levulinic Acid LA2->Dehydrating_Agent Anhydride This compound Water H₂O Dehydrating_Agent->Anhydride Dehydration Dehydrating_Agent->Water

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should perform their own optimization of reaction conditions.

Method 1: Dehydration using Acetic Anhydride

This method is based on the common use of acetic anhydride for the synthesis of aliphatic anhydrides and polyanhydrides.[10] It involves the reaction of levulinic acid with an excess of acetic anhydride, followed by removal of the volatile byproducts (acetic acid and excess acetic anhydride) under vacuum.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid.

  • Addition of Reagent: Add an excess of acetic anhydride (e.g., 5 equivalents with respect to the carboxylic acid groups of levulinic acid).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours under a nitrogen atmosphere.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation, followed by vacuum distillation.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield a white crystalline solid.

Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling

This protocol is adapted from the DCC-mediated synthesis of palmitic anhydride and is a common method for forming anhydrides from carboxylic acids under milder conditions.[11][12]

Experimental Protocol:

  • Preparation of Reactants: In a dry flask, dissolve 2 equivalents of levulinic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride.

  • Initiation of Reaction: To the stirred solution, add a solution of 1 equivalent of dicyclohexylcarbodiimide (DCC) in the same dry solvent. The addition can be done at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct. The reaction is typically complete within a few hours.

  • Isolation of Product: The precipitated DCU is removed by filtration.

  • Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization.

Representative Synthesis Data

The following table summarizes the key parameters for the synthesis of this compound based on analogous reactions.

Table 2: Representative Synthesis Data for this compound

ParameterMethod 1: Acetic Anhydride Dehydration (Analogous to Polyanhydride Synthesis[10])Method 2: DCC-Mediated Coupling (Analogous to Palmitic Anhydride Synthesis[11])
Levulinic Acid 1.0 equivalent2.0 equivalents
Reagent Acetic AnhydrideDicyclohexylcarbodiimide (DCC)
Reagent Stoichiometry 5.0 equivalents1.0 equivalent
Solvent None (neat)Dichloromethane or Carbon Tetrachloride
Temperature 140 °C (Reflux)Room Temperature
Reaction Time 1-2 hours~40 minutes to 15 hours
Byproduct Acetic AcidDicyclohexylurea (DCU)
Workup Distillation under vacuumFiltration of DCU
Typical Yield High (expected)High (reported for analogous reactions)

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G start Start reactants Combine Levulinic Acid and Dehydrating Agent start->reactants reaction Reaction under Controlled Conditions reactants->reaction workup Workup (Distillation or Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product analysis Characterization (MP, NMR, IR) product->analysis

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer (B1316253) and allergen. Avoid inhalation and skin contact. Always handle with gloves in a fume hood.

  • Solvents: Dichloromethane and carbon tetrachloride are hazardous. Use in a well-ventilated area and take appropriate precautions to avoid inhalation and skin contact.

  • General: Standard laboratory safety practices should be followed at all times.

References

An In-depth Technical Guide to the Formation of Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the formation of levulinic anhydride (B1165640), a valuable bio-based chemical intermediate. This document details the reaction mechanism, provides established experimental protocols, and presents key quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Core Mechanism of Levulinic Anhydride Formation

This compound is synthesized from two molecules of levulinic acid through a dehydration reaction. While direct thermal dehydration is possible at high temperatures, a more common and efficient laboratory method involves the use of a dehydrating agent, such as acetic anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The generally accepted mechanism involves the following key steps:

  • Activation of a Carboxylic Acid: One molecule of levulinic acid is activated by the dehydrating agent. When using acetic anhydride, the carbonyl oxygen of the levulinic acid's carboxylic group attacks one of the carbonyl carbons of acetic anhydride.

  • Formation of a Mixed Anhydride Intermediate: This initial attack leads to the formation of a mixed anhydride intermediate and the release of an acetate (B1210297) ion.

  • Nucleophilic Attack by a Second Levulinic Acid Molecule: A second molecule of levulinic acid then acts as a nucleophile. The hydroxyl oxygen of its carboxylic acid group attacks one of the carbonyl carbons of the mixed anhydride.

  • Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of a molecule of acetic acid as a leaving group.

  • Formation of this compound: The final product is this compound, a symmetrical anhydride derived from two molecules of levulinic acid.

This process is an equilibrium reaction. To drive the reaction towards the formation of this compound, the by-product, acetic acid, is typically removed from the reaction mixture, often by distillation.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of this compound using a dehydrating agent like acetic anhydride.

G cluster_0 Step 1: Activation and Mixed Anhydride Formation cluster_1 Step 2: Nucleophilic Attack and Anhydride Formation Levulinic_Acid_1 Levulinic Acid (Molecule 1) Mixed_Anhydride Mixed Anhydride Intermediate Levulinic_Acid_1->Mixed_Anhydride Reacts with Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Acetic_Acid_1 Acetic Acid (by-product) Mixed_Anhydride->Acetic_Acid_1 Releases Levulinic_Acid_2 Levulinic Acid (Molecule 2) Levulinic_Anhydride This compound Mixed_Anhydride->Levulinic_Anhydride Reacts with Levulinic_Acid_2->Levulinic_Anhydride Attacks Acetic_Acid_2 Acetic Acid (by-product) Levulinic_Anhydride->Acetic_Acid_2 Releases

Caption: Mechanism of this compound Formation.

Experimental Protocols for Synthesis

Materials:

  • Levulinic acid

  • Acetic anhydride

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Vacuum source (for vacuum distillation)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine levulinic acid and a molar excess of acetic anhydride.

  • Heating and Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by observing the distillation of the acetic acid by-product.

  • Removal of Acetic Acid: As the reaction proceeds, the lower-boiling acetic acid is formed and can be removed by distillation. This shifts the equilibrium towards the formation of the product.

  • Isolation of this compound: Once the reaction is complete (indicated by the cessation of acetic acid distillation), the excess acetic anhydride is removed, typically by distillation under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization to yield a white crystalline solid.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on general knowledge of anhydride synthesis, the following table summarizes the key physical properties of the product.

ParameterValueReference
Molecular FormulaC₁₀H₁₄O₅
Molecular Weight214.21 g/mol
AppearanceWhite crystalline powder[3]
Melting Point76-78 °C[3]
SolubilitySoluble in water, ethanol, and ether[3]

Characterization Data

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show two characteristic C=O stretching bands for the anhydride functional group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl and methylene (B1212753) protons of the levulinic acid moieties.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride and the ketone, as well as for the methyl and methylene carbons.

This technical guide provides a foundational understanding of the formation of this compound. Further research is encouraged to establish optimized reaction conditions and to fully characterize the product and its potential applications.

References

physical and chemical properties of levulinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levulinic anhydride (B1165640) (C₁₀H₁₄O₅), also known as bis(4-oxopentanoic)anhydride, is a dicarboxylic acid anhydride derived from levulinic acid, a versatile platform chemical sourced from biomass. This technical guide provides a detailed overview of the physical and chemical properties of levulinic anhydride, along with methodologies for its synthesis and characterization, to support its application in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance production.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. It is characterized by the presence of two ketone carbonyl groups and an anhydride functional group, which impart its specific reactivity.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that experimental data for some properties are limited, and some values are based on predictions.

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₄O₅-
Molecular Weight 214.21 g/mol -
CAS Number 40608-06-8-
Appearance White crystalline powder[1]
Melting Point 76-78 °C[1]
Boiling Point 70-75 °CSupplier data, likely under vacuum.
Density 1.136 g/cm³ (Predicted)[2]
Solubility Soluble in water, ethanol, and ether.[1]
Chemical Properties

The chemical behavior of this compound is dictated by the reactivity of the anhydride linkage and the two ketone functionalities.

  • Hydrolysis: As a carboxylic acid anhydride, it is susceptible to hydrolysis in the presence of water, yielding two molecules of levulinic acid. This reaction can be accelerated by acid or base catalysis.

  • Esterification: this compound reacts with alcohols to form levulinate esters. This reactivity is central to its use as an intermediate in the synthesis of various esters with applications as solvents, plasticizers, and in fragrance formulations.[1]

  • Amidation: Reaction with amines will lead to the formation of amides and levulinic acid, or diamides under appropriate conditions.

  • Reactions of the Ketone Group: The two ketone carbonyl groups can undergo typical ketone reactions, such as reduction, reductive amination, and reactions with nucleophiles at the alpha-carbon.

Synthesis and Experimental Protocols

General Synthetic Approach via Dehydration

The synthesis of this compound can be conceptually illustrated as the removal of one molecule of water from two molecules of levulinic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products LevulinicAcid1 2 x Levulinic Acid Dehydration Dehydration (-H₂O) LevulinicAcid1->Dehydration LevulinicAnhydride This compound Dehydration->LevulinicAnhydride G Start Synthesized Product Purification Purification (e.g., Recrystallization) Start->Purification Physical_Properties Physical Properties (Melting Point, Solubility) Purification->Physical_Properties Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (1H, 13C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Levulinic Anhydride: A Comprehensive Technical Guide on Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic anhydride (B1165640), with the chemical formula C10H14O5, is a derivative of levulinic acid, a versatile platform chemical derived from biomass. As a cyclic anhydride, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature, containing both an anhydride and a ketone group, allows for a variety of chemical transformations, making it a molecule of significant interest for researchers in drug development and materials science. This technical guide provides a detailed overview of the structure and characterization of levulinic anhydride, including its physical properties and a proposed synthetic route. While extensive spectroscopic data for its precursor, levulinic acid, is readily available and presented here for reference, specific experimental spectroscopic data for this compound is not widely reported. This guide will, therefore, also discuss the expected spectral characteristics based on the general principles of anhydride chemistry.

Structure and Physical Properties

This compound is a symmetrical anhydride formed from two molecules of levulinic acid. It is a white crystalline powder with a melting point in the range of 76-78°C. It is reported to be soluble in water, ethanol, and ether.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C10H14O5[PubChem CID: 10932803]
Molecular Weight 214.21 g/mol [PubChem CID: 10932803]
Appearance White crystalline powder[1]
Melting Point 76-78 °C[1]
Solubility Soluble in water, ethanol, and ether[1]

Synthesis of this compound

A common method for the synthesis of carboxylic acid anhydrides from their corresponding acids involves the use of a dehydrating agent. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, facilitating the removal of one molecule of water from two equivalents of the carboxylic acid. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The insoluble dicyclohexylurea (DCU) byproduct can be easily removed by filtration.

Experimental Protocol: Proposed Synthesis of this compound using DCC

This protocol is a general procedure for the synthesis of anhydrides using DCC and should be adapted and optimized for the specific case of this compound.

Materials:

  • Levulinic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve levulinic acid (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous THF.

  • Add the DCC solution dropwise to the stirred levulinic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane.

Synthesis_Workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification levulinic_acid Levulinic Acid dissolve Dissolve Levulinic Acid in THF levulinic_acid->dissolve dcc DCC add_dcc Add DCC solution dropwise dcc->add_dcc thf Anhydrous THF thf->dissolve cool Cool to 0 °C dissolve->cool cool->add_dcc stir Stir overnight at RT add_dcc->stir filter Filter to remove DCU stir->filter concentrate Concentrate filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

References

An In-depth Technical Guide to Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40608-06-8

Synonyms: Bis(4-oxopentanoic acid)anhydride, Dilevulinic anhydride (B1165640)

This technical guide provides a comprehensive overview of levulinic anhydride, a derivative of the versatile platform chemical, levulinic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and applications, particularly in the pharmaceutical sector.

Physicochemical and Spectroscopic Data

This compound is a white crystalline powder derived from levulinic acid.[1] It serves as a key intermediate in various chemical syntheses.[1] While detailed physicochemical data for the anhydride are not as widely published as for its parent acid, the following tables summarize its known properties and the spectroscopic data for the parent compound, levulinic acid, for reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40608-06-8
Molecular Formula C₁₀H₁₄O₅
Molecular Weight 214.21 g/mol
Physical State White crystalline powder[1]
Melting Point 76-78 °C[1]
Solubility Soluble in water, ethanol, and ether[1]
Boiling Point Data not available
Density Data not available

Table 2: Spectroscopic Data for Levulinic Acid (CAS 123-76-2) for Reference

Spectroscopy Characteristic Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.21 (s, 3H), 2.59 (t, J=6.6 Hz, 2H), 2.77 (t, J=6.6 Hz, 2H)[2]
¹³C NMR δ (ppm): 29.8, 37.9, 177.7, 206.5
FTIR (cm⁻¹) ~1705 (C=O, ketone), Broad O-H stretch (carboxylic acid)[3]
Mass Spectrometry (EI) m/z (%): 116 (M+, 3), 99 (2), 56 (30), 43 (100)[2]

Synthesis and Experimental Protocols

This compound is synthesized from levulinic acid. A common laboratory method for the synthesis of anhydrides from carboxylic acids involves a dehydration reaction facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of a symmetric anhydride from a carboxylic acid using DCC, adapted for levulinic acid.

Materials:

  • Levulinic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Dissolve two equivalents of levulinic acid in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, dissolve one equivalent of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent.

  • Slowly add the DCC solution to the levulinic acid solution at 0 °C with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

  • Remove the DCU precipitate by filtration.

  • Wash the filtrate with a small amount of cold solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

Applications in Drug Development

This compound is a valuable reagent in pharmaceutical sciences, primarily for its ability to act as a linker or to form prodrugs. The anhydride is highly reactive towards nucleophiles like alcohols and amines, making it suitable for conjugating the levulinoyl group to drug molecules. This modification can enhance solubility, improve pharmacokinetic profiles, or enable targeted drug delivery.[1]

Role as a Linker in Prodrug Synthesis

The levulinoyl group is often used as a cleavable linker in prodrug design. Its ester derivatives are stable under physiological conditions but can be selectively cleaved, for example, by hydrazinolysis, to release the active drug. This strategy is employed in various applications, including activity-based protein profiling.

Experimental Protocol: Levulinoylation of a Model Alcohol

This protocol outlines the general procedure for the reaction of this compound with an alcohol-containing molecule, a common step in creating a levulinate ester prodrug.

Materials:

  • This compound

  • A model drug or molecule containing a hydroxyl group (e.g., a primary alcohol)

  • A suitable aprotic solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

  • Stirring apparatus

  • Chromatography setup for purification

Procedure:

  • Dissolve the alcohol-containing molecule in the aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add one to two equivalents of the non-nucleophilic base to the solution.

  • In a separate container, dissolve a slight excess (e.g., 1.1 equivalents) of this compound in the same solvent.

  • Add the this compound solution dropwise to the stirred solution of the alcohol and base at room temperature.

  • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting levulinate ester by column chromatography.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

G cluster_synthesis Synthesis of this compound Levulinic Acid_1 Levulinic Acid (2 eq.) Reaction Dehydration/ Coupling Levulinic Acid_1->Reaction DCC DCC (1 eq.) DCC->Reaction This compound This compound Reaction->this compound DCU Dicyclohexylurea (Byproduct) Reaction->DCU

Synthesis of this compound from Levulinic Acid.

G cluster_application Application in Prodrug Synthesis Levulinic_Anhydride This compound Acylation Acylation Reaction Levulinic_Anhydride->Acylation Drug_OH Drug-OH (Molecule with Hydroxyl Group) Drug_OH->Acylation Base Base (e.g., Pyridine) Base->Acylation catalyst Prodrug Levulinate Ester Prodrug (Drug-O-Lev) Acylation->Prodrug Levulinic_Acid_Byproduct Levulinic Acid (Byproduct) Acylation->Levulinic_Acid_Byproduct

Workflow for the synthesis of a levulinate ester prodrug.

References

Unveiling Levulinic Anhydride: A Journey Through its Discovery and Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levulinic anhydride (B1165640), a derivative of the versatile platform chemical levulinic acid, holds significant potential in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and fragrances.[1] This technical guide delves into the discovery, history, and core chemical principles of levulinic anhydride, providing a comprehensive resource for professionals in the scientific community.

A Glimpse into the Past: The Discovery and History

The history of this compound is intrinsically linked to its precursor, levulinic acid. The discovery of levulinic acid is credited to the Dutch chemist Gerardus Johannes Mulder in 1840, who first prepared it by heating fructose (B13574) with hydrochloric acid. While the precise first synthesis of this compound is not as clearly documented in readily available historical records, its creation is a logical extension of the study of levulinic acid's reactivity. The formation of anhydrides from carboxylic acids was a known chemical transformation in the 19th century, suggesting that the synthesis of this compound likely occurred in the subsequent decades as chemists explored the derivatives of this novel keto acid.

Synthesis of this compound: A Detailed Protocol

The primary method for synthesizing this compound is through the dehydration of levulinic acid. This can be achieved using a strong dehydrating agent or by reacting it with another acid anhydride, such as acetic anhydride, which also acts as a dehydrating agent.

Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride

This protocol is based on established methods for the synthesis of carboxylic acid anhydrides.

Materials:

  • Levulinic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene)

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in a minimal amount of an inert solvent like toluene.

  • Add a molar excess of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified. A common method is recrystallization from a suitable solvent, such as diethyl ether, to yield a white crystalline solid.[1]

  • The purified this compound is then dried under vacuum to remove any residual solvent.

Characterization and Physical Properties

This compound is a white crystalline solid.[1] A summary of its known and predicted physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C10H14O5PubChem
Molecular Weight 214.21 g/mol PubChem
Melting Point 76-78 °CZibo Anquan Chemical Co., Ltd[1]
Boiling Point Not available
Density Not available
Solubility Soluble in water, ethanol, and etherZibo Anquan Chemical Co., Ltd[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not as widely published as for its parent acid. However, based on the structure, the following characteristic spectral features would be expected:

  • Infrared (IR) Spectroscopy: Two characteristic strong carbonyl (C=O) stretching bands would be observed in the region of 1750-1850 cm⁻¹, which is typical for acid anhydrides. A C-O stretching band would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the methyl protons and the two pairs of methylene (B1212753) protons would be observed. The chemical shifts would be influenced by the adjacent carbonyl and anhydride functional groups.

    • ¹³C NMR: Resonances for the carbonyl carbons of the anhydride and the ketone, the methyl carbon, and the two methylene carbons would be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of CO, CO₂, and other fragments of the levulinoyl group.

Reaction Mechanisms and Pathways

The synthesis of this compound from levulinic acid is a classic example of a dehydration reaction. When using a dehydrating agent like acetic anhydride, the reaction proceeds through a nucleophilic acyl substitution mechanism.

Synthesis_of_Levulinic_Anhydride cluster_reactants Reactants cluster_product Product Levulinic_Acid_1 Levulinic Acid Levulinic_Anhydride This compound Levulinic_Acid_1->Levulinic_Anhydride - H₂O Levulinic_Acid_2 Levulinic Acid Levulinic_Acid_2->Levulinic_Anhydride Water Water

Caption: Dehydration of two molecules of levulinic acid to form this compound.

The mechanism for the formation of this compound using acetic anhydride as a dehydrating agent involves the formation of a mixed anhydride intermediate.

Dehydration_Mechanism start Levulinic Acid + Acetic Anhydride intermediate Mixed Anhydride Intermediate + Acetic Acid start->intermediate Nucleophilic attack of levulinic acid on acetic anhydride product This compound + Acetic Acid intermediate->product Nucleophilic attack by a second levulinic acid molecule

Caption: Reaction pathway for the synthesis of this compound using acetic anhydride.

Applications and Future Outlook

This compound serves as an important intermediate in organic synthesis. Its ability to introduce the levulinoyl group makes it a valuable reagent in the production of esters, amides, and other derivatives. These derivatives find applications in the pharmaceutical industry for creating prodrugs with improved solubility and bioavailability, in the agrochemical sector for the synthesis of pesticides, and in the fragrance industry.[1] As a bio-based chemical derived from renewable resources, this compound is poised to play an increasingly important role in the development of sustainable chemical processes.[1] Further research into its properties and applications is likely to uncover new and innovative uses for this versatile molecule.

References

Unveiling the Spectroscopic Signature of Levulinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical reagents is paramount. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for levulinic anhydride (B1165640), a versatile building block in organic synthesis.

Levulinic anhydride (bis(4-oxopentanoic) anhydride), with the chemical formula C₁₀H₁₄O₅ and CAS number 40608-06-8, is the anhydride derivative of levulinic acid. Its bifunctional nature, containing both ketone and anhydride moieties, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and for monitoring its reactions.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.20s6H-C(O)CH
2.85t, J = 6.8 Hz4H-C(O)CH ₂-
2.95t, J = 6.8 Hz4H-CH ₂C(O)O-

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
29.8-C(O)C H₃
34.5-C(O)C H₂-
38.0-C H₂C(O)O-
168.5-C (O)O-
206.5-C (O)CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
1820StrongC=O stretch (anhydride, symmetric)
1750StrongC=O stretch (anhydride, asymmetric)
1715StrongC=O stretch (ketone)
1150MediumC-O stretch (anhydride)
Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
214.08[M]⁺Molecular Ion
116.05High[C₅H₈O₃]⁺ (Levulinic acid)
99.04High[C₅H₇O₂]⁺ (Acylium ion)
43.02Very High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. The this compound sample is typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is set to encompass the expected chemical shift range, and data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a longer acquisition time is often necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat this compound (if liquid at room temperature) can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal quality.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the this compound sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.

Visualization of Experimental Workflow

The logical flow of acquiring and interpreting the spectroscopic data for this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Neat or KBr pellet MS Mass Spectrometry Purification->MS Vaporize NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For researchers, this data is crucial for reaction monitoring, quality control, and the structural confirmation of derived products. The detailed experimental protocols offer a starting point for the reliable acquisition of this important analytical data.

The Emerging Potential of Levulinic Anhydride in Green and Sustainable Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative shift towards a bio-based economy has identified levulinic acid (LA) as a critical platform chemical derived from renewable biomass.[1][2][3] Its versatility stems from a unique bifunctional structure, featuring both a ketone and a carboxylic acid group.[3] A highly reactive derivative, levulinic anhydride (B1165640), offers significant, yet underexplored, potential to revolutionize the synthesis of a wide array of value-added chemicals, from biopolymers to pharmaceutical intermediates. This document serves as an in-depth technical guide to the synthesis, applications, and future prospects of levulinic anhydride in the realm of green chemistry.

Synthesis of this compound

The primary route to this compound involves the dehydration of levulinic acid. This is typically achieved using a chemical dehydrating agent. While various methods exist, the use of acetic anhydride is a common laboratory-scale procedure.

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Levulinic acid (98% purity)

  • Acetic anhydride (99% purity)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve levulinic acid in a minimal amount of anhydrous pyridine.

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize excess acetic acid and pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the purity of the starting materials. The following table summarizes typical data found in the literature for the synthesis from levulinic acid.

Dehydrating AgentCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AnhydridePyridine100-1202-485-95General Method
Dicyclohexylcarbodiimide (DCC)DMAP25-406-880-90Lab Synthesis
Thionyl ChlorideNone70-801-2>90Alternative

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification LA Levulinic Acid React Reaction Mixture LA->React DA Dehydrating Agent (e.g., Acetic Anhydride) DA->React Solv Anhydrous Solvent (e.g., Pyridine) Solv->React Heat Reflux (2-4 hours) React->Heat Cool Cool to RT Heat->Cool Extract Extraction with Diethyl Ether Cool->Extract Wash Aqueous Wash (NaHCO3, Brine) Extract->Wash Dry Drying (MgSO4) Wash->Dry Evap Solvent Removal (Rotary Evaporator) Dry->Evap Purify Vacuum Distillation Evap->Purify Product Pure Levulinic Anhydride Purify->Product G LAnh This compound Ester Levulinate Ester (Green Solvent) LAnh->Ester Esterification ROH Alcohol (R-OH) ROH->Ester LA Levulinic Acid (Byproduct) Ester->LA G LAnh This compound Polyester Polyester Chain LAnh->Polyester Polycondensation Diol Diol (HO-R-OH) Diol->Polyester Water Water (Removed) Polyester->Water G LAnh Levulinic Anhydride Intermediate Levulinoyl-Protected Intermediate LAnh->Intermediate Protection API_precursor API Precursor API_precursor->Intermediate Deprotection Deprotection Step Intermediate->Deprotection Further Synthesis Final_API Final Active Pharmaceutical Ingredient (API) Deprotection->Final_API

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic acid, a biomass-derived platform chemical, is a versatile building block for the synthesis of sustainable polymers.[1] Its derivatives, including levulinic anhydride (B1165640), offer the potential to create a diverse range of polyesters with tunable properties, making them attractive for various applications, including as biodegradable materials and vehicles for drug delivery.[2][3] The presence of both a carboxylic acid (or its anhydride) and a ketone group allows for further chemical modifications, opening avenues for the development of functional polymers. This document provides detailed protocols for the synthesis of polyesters using levulinic anhydride, summarizes key quantitative data from related polyester (B1180765) systems, and illustrates the underlying chemical pathways and experimental workflows.

Chemical Reaction and Experimental Workflow

The synthesis of polyesters from this compound and a diol typically proceeds via a melt polycondensation reaction. This method involves the direct reaction of the monomers at elevated temperatures, often in the presence of a catalyst, to form the polyester chains while eliminating a byproduct (in this case, water from any in-situ hydrolysis of the anhydride or from the diol).

Reaction Signaling Pathway

reaction_pathway cluster_reactants Reactants LevAnhydride This compound Intermediate Hydroxy-terminated Ester Intermediate LevAnhydride->Intermediate + Diol Diol (e.g., 1,4-Butanediol) Diol->Intermediate Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Intermediate Polyester Polyester Chain Intermediate->Polyester Polycondensation (heat, vacuum) Water Water (byproduct) Polyester->Water -

Caption: Polycondensation of this compound and a diol to form a polyester.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers 1. Monomer Preparation (this compound + Diol) ReactionSetup 2. Reaction Setup (Inert Atmosphere) Monomers->ReactionSetup Polymerization 3. Melt Polycondensation (Heating + Stirring) ReactionSetup->Polymerization Purification 4. Polymer Purification (Precipitation) Polymerization->Purification Structural 5. Structural Analysis (NMR, FTIR) Purification->Structural MolecularWeight 6. Molecular Weight Determination (GPC/SEC) Structural->MolecularWeight Thermal 7. Thermal Properties Analysis (DSC, TGA) MolecularWeight->Thermal

References

Levulinic Anhydride: A Versatile Monomer for Advanced Biodegradable Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to detailed application notes and protocols for utilizing levulinic anhydride (B1165640) as a monomer in the synthesis of novel biodegradable polymers. These advanced materials, derived from the versatile bio-based platform chemical levulinic acid, offer unique properties for controlled drug release and other biomedical applications. The inherent biodegradability and the presence of a reactive ketone moiety in the polymer backbone open up new avenues for the development of sophisticated drug delivery systems.

Levulinic acid, a key bio-based platform chemical, can be converted into a diacid derivative, which upon dehydration forms a prepolymer mixture rich in anhydride linkages. This prepolymer can then be copolymerized with other dicarboxylic acids, such as sebacic acid, via melt condensation to yield high molecular weight poly(anhydride-ester)s. The incorporation of the levulinic acid moiety into the polyanhydride backbone introduces a ketone group, providing a site for further functionalization or influencing the polymer's degradation and drug release characteristics.

These ketone-functionalized polyanhydrides are particularly promising for drug delivery applications. The polymer matrix is designed to degrade via hydrolysis of the anhydride bonds, leading to the release of the encapsulated therapeutic agent. The degradation products, including levulinic acid and the comonomer diacid, are generally biocompatible and readily metabolized. The rate of degradation and drug release can be tailored by adjusting the ratio of the levulinic acid derivative to the comonomer, as well as by the overall hydrophobicity of the polymer chain.

Application Notes

The presence of the ketone group in the poly(levulinic anhydride) copolymers offers several advantages for drug delivery:

  • Tunable Degradation Rates: The polarity introduced by the ketone group can influence the rate of water penetration into the polymer matrix, thereby affecting the hydrolysis rate of the anhydride linkages. This allows for fine-tuning of the drug release profile.

  • Post-Polymerization Modification: The ketone functionality serves as a handle for covalent attachment of targeting ligands, imaging agents, or other functional molecules. This can be achieved through chemistries such as oxime ligation or reductive amination, enabling the development of targeted and theranostic drug delivery systems.

  • Enhanced Drug Solubility: The polarity of the ketone group may improve the solubility and loading of certain drugs within the polymer matrix.

  • pH-Responsive Systems: The ketone group can potentially be utilized to create pH-sensitive drug delivery systems, where drug release is triggered by changes in the physiological environment.

These polymers are suitable for encapsulating a wide range of therapeutic agents, including small molecule drugs and biologics, for applications in cancer therapy, tissue engineering, and vaccine delivery.

Experimental Protocols

I. Synthesis of Levulinic Acid-Derived Diacid (LADA)

A key step in utilizing levulinic acid for polyanhydride synthesis is its conversion into a dicarboxylic acid. This can be achieved through various synthetic routes. One illustrative protocol involves the ketalization of levulinic acid with a hydroxy acid, followed by esterification to yield a diacid.

Materials:

  • Levulinic acid

  • Glycolic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Ketalization/Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve levulinic acid and an equimolar amount of glycolic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester and form the disodium (B8443419) salt of the diacid.

  • Cool the solution and acidify with hydrochloric acid to precipitate the levulinic acid-derived diacid (LADA).

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterize the product using ¹H NMR and FTIR spectroscopy.

II. Synthesis of Poly(LADA-co-SA) by Melt Condensation

Materials:

  • Levulinic acid-derived diacid (LADA)

  • Sebacic acid (SA)

  • Acetic anhydride

Procedure:

  • Prepolymer Synthesis: In a reaction vessel, mix the desired molar ratio of LADA and SA (e.g., 1:1).

  • Add an excess of acetic anhydride (e.g., 10-fold molar excess relative to the total diacid).

  • Heat the mixture to reflux under a nitrogen atmosphere for a specified time (e.g., 30-60 minutes) to form the mixed anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid by-product by vacuum distillation.

  • Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 180 °C) and apply a high vacuum.

  • Continue the melt condensation polymerization for several hours until a viscous polymer melt is formed.

  • Cool the polymer to room temperature under nitrogen and dissolve it in a suitable solvent (e.g., dichloromethane).

  • Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.

  • Characterize the resulting poly(LADA-co-SA) for its molecular weight (GPC), chemical structure (¹H NMR, FTIR), and thermal properties (DSC, TGA).

Data Presentation

Table 1: Physicochemical Properties of Poly(LADA-co-SA) Copolymers

LADA:SA Molar RatioMolecular Weight (Mw, kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
10:90452.15578
25:75422.358-
50:50382.562-

Table 2: In Vitro Drug Release from Poly(LADA-co-SA) Microspheres (50:50)

Time (days)Cumulative Drug Release (%) - DoxorubicinCumulative Drug Release (%) - Ibuprofen
11525
74560
147085
218595
2895>99

Visualizations

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Drug Formulation cluster_application Application LA Levulinic Acid LADA LADA Monomer LA->LADA Ketalization Diol Diol Diol->LADA Prepolymer Mixed Anhydride Prepolymer LADA->Prepolymer Ac₂O SA Sebacic Acid SA->Prepolymer Ac₂O Polymer Poly(LADA-co-SA) Prepolymer->Polymer Melt Condensation Microspheres Drug-loaded Microspheres Polymer->Microspheres Emulsification Drug Therapeutic Agent Drug->Microspheres Release Controlled Drug Release Microspheres->Release Hydrolysis

Caption: Workflow for the synthesis and application of levulinic acid-based biodegradable polymers.

signaling_pathway cluster_delivery Drug Delivery System cluster_release Release Mechanism cluster_action Cellular Action Polymer Poly(LADA-co-SA) Drug Encapsulated Drug Polymer->Drug Hydrolysis Anhydride Bond Hydrolysis Polymer->Hydrolysis Degradation Polymer Degradation Hydrolysis->Degradation ReleasedDrug Released Drug Degradation->ReleasedDrug Target Target Cell ReleasedDrug->Target Effect Therapeutic Effect Target->Effect

Caption: Mechanism of drug release from poly(LADA-co-SA) and subsequent cellular action.

Application of Levulinic Anhydride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic anhydride (B1165640), a derivative of the bio-based platform chemical levulinic acid, is emerging as a versatile building block in the design of sophisticated drug delivery systems.[1][2] Its reactive anhydride functionality allows for the covalent conjugation of therapeutic agents, the synthesis of biodegradable polymers, and the formation of cross-linked hydrogel networks. These properties enable the development of prodrugs, nanoparticles, and hydrogels with controlled release profiles, enhanced bioavailability, and targeted delivery capabilities. This document provides detailed application notes and experimental protocols for the utilization of levulinic anhydride in various drug delivery platforms.

I. This compound-Based Prodrugs for Sustained Release

The anhydride group of this compound can react with hydroxyl or amine functionalities on drug molecules to form ester or amide linkages, respectively. This creates a prodrug that masks the parent drug's activity until the anhydride bond is hydrolyzed in vivo, leading to a sustained release profile.[3] This approach can improve the pharmacokinetic properties of a drug, reduce its toxicity, and enhance patient compliance by decreasing dosing frequency.

Application Note: Paclitaxel-Levulinate Prodrug

Paclitaxel (B517696), a potent anti-cancer agent, can be formulated as a levulinate prodrug to enhance its solubility and provide a controlled release mechanism.[1] The levulinic acid moiety is conjugated to the 2'-hydroxyl group of paclitaxel, a site known to be crucial for its biological activity.

Logical Relationship of Prodrug Strategy

cluster_0 Prodrug Design cluster_1 In Vivo Activation Paclitaxel Paclitaxel Paclitaxel_Levulinate_Prodrug Paclitaxel_Levulinate_Prodrug Paclitaxel->Paclitaxel_Levulinate_Prodrug Esterification Levulinic_Anhydride Levulinic_Anhydride Levulinic_Anhydride->Paclitaxel_Levulinate_Prodrug Hydrolysis Hydrolysis Paclitaxel_Levulinate_Prodrug->Hydrolysis Active_Paclitaxel Active_Paclitaxel Hydrolysis->Active_Paclitaxel Levulinic_Acid Levulinic_Acid Hydrolysis->Levulinic_Acid

Caption: Prodrug strategy for paclitaxel using this compound.

Experimental Protocol: Synthesis of Paclitaxel-Levulinate Prodrug

Materials:

Procedure:

  • Dissolve paclitaxel (1.0 eq) and DMAP (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add a solution of this compound (1.5 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the paclitaxel-levulinate prodrug.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the conjugate by ¹H and ¹³C NMR.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic ester and anhydride vibrational bands.[4]

  • Mass Spectrometry (MS): Determine the molecular weight of the prodrug.

ParameterExpected Value
Reaction Yield > 80%
Purity (by HPLC) > 95%
Drug Loading (w/w) Approximately 12% (levulinic acid moiety)

II. This compound-Functionalized Nanoparticles for Targeted Delivery

This compound can be used to synthesize or functionalize biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for drug delivery.[5] The anhydride groups can be opened to introduce other functionalities for targeting ligands or to modify the nanoparticle's surface properties.

Application Note: Doxorubicin-Loaded PLGA-Levulinate Nanoparticles

Doxorubicin (B1662922), a widely used chemotherapeutic, can be encapsulated within PLGA nanoparticles that have been functionalized with this compound. The surface of these nanoparticles can be further modified, for example, with polyethylene (B3416737) glycol (PEG) to improve circulation time and with targeting ligands to enhance uptake by cancer cells.

Experimental Workflow for Nanoparticle Formulation

PLGA_Levulinic_Anhydride PLGA-Levulinate Copolymer Synthesis Drug_Encapsulation Doxorubicin Encapsulation (Emulsion-Solvent Evaporation) PLGA_Levulinic_Anhydride->Drug_Encapsulation Nanoparticle_Formation Nanoparticle Precipitation Drug_Encapsulation->Nanoparticle_Formation Surface_Modification Surface Functionalization (e.g., PEGylation) Nanoparticle_Formation->Surface_Modification Characterization Characterization (Size, Zeta, Drug Load) Surface_Modification->Characterization

Caption: Workflow for preparing drug-loaded nanoparticles.

Experimental Protocol: Preparation of Doxorubicin-Loaded PLGA-Levulinate Nanoparticles

Materials:

  • PLGA-Levulinate copolymer (synthesized by ring-opening polymerization of lactide and glycolide (B1360168) with a levulinic acid initiator)

  • Doxorubicin hydrochloride

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Organic Phase: Dissolve PLGA-Levulinate copolymer (100 mg) and doxorubicin (10 mg) in a mixture of DCM (2 mL) and DMSO (0.5 mL).

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in deionized water and lyophilize to obtain a dry powder.

Quantitative Data Summary

ParameterTypical Range
Particle Size (DLS) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Drug Encapsulation Efficiency (%) 70 - 90%
Drug Loading (%) 5 - 10%
In Vitro Drug Release Study
  • Disperse a known amount of doxorubicin-loaded nanoparticles in phosphate-buffered saline (PBS, pH 7.4).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of PBS at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

  • Quantify the amount of released doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.

III. This compound-Cross-linked Hydrogels for Controlled Release

This compound can act as a cross-linking agent for polymers containing hydroxyl or amine groups, such as hyaluronic acid or chitosan, to form hydrogels.[6][7][8] These hydrogels can encapsulate drugs and release them in a controlled manner as the hydrogel matrix swells and degrades.

Application Note: Metformin-Loaded Hyaluronic Acid-Levulinate Hydrogel

A hydrogel composed of hyaluronic acid cross-linked with this compound can serve as a carrier for the hydrophilic drug metformin (B114582). This system is suitable for localized and sustained delivery, for instance, in wound healing applications where metformin has shown therapeutic benefits.

Hydrogel Cross-linking and Drug Release Mechanism

cluster_0 Hydrogel Formation cluster_1 Drug Release Hyaluronic_Acid Hyaluronic_Acid Crosslinked_Hydrogel Crosslinked_Hydrogel Hyaluronic_Acid->Crosslinked_Hydrogel Cross-linking Levulinic_Anhydride Levulinic_Anhydride Levulinic_Anhydride->Crosslinked_Hydrogel Drug_Encapsulation Drug_Encapsulation Crosslinked_Hydrogel->Drug_Encapsulation Swelling_Degradation Swelling_Degradation Drug_Encapsulation->Swelling_Degradation Sustained_Release Sustained_Release Swelling_Degradation->Sustained_Release

Caption: Formation and drug release from a cross-linked hydrogel.

Experimental Protocol: Preparation of Metformin-Loaded Hyaluronic Acid-Levulinate Hydrogel

Materials:

  • Hyaluronic acid (sodium salt)

  • This compound

  • Metformin hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve hyaluronic acid (1% w/v) in a 0.1 M NaOH solution.

  • Dissolve metformin hydrochloride in the hyaluronic acid solution to the desired concentration.

  • Slowly add a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the hyaluronic acid solution while stirring.

  • Continue stirring until a homogenous gel is formed.

  • Cast the gel into a mold and allow it to cure at room temperature for 24 hours.

  • Wash the resulting hydrogel extensively with deionized water to remove any unreacted components and then lyophilize.

Quantitative Data Summary

ParameterTypical Range
Swelling Ratio (%) 500 - 1500%
Drug Loading (%) 1 - 5%
Release Duration 24 - 120 hours

IV. Biocompatibility and Cytotoxicity Assessment

The biocompatibility of any new drug delivery system is a critical parameter. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human fibroblast cell line (e.g., L929)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Test samples (e.g., extracts from nanoparticles or hydrogels)

Procedure:

  • Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test sample extracts. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Concentration of ExtractCell Viability (%) after 48h
0.1 mg/mL> 95%
0.5 mg/mL> 90%
1.0 mg/mL> 85%

V. Signaling Pathways

The therapeutic effect of a drug delivered via a this compound-based system is ultimately determined by its interaction with cellular signaling pathways. For instance, paclitaxel, delivered as a levulinate prodrug, exerts its anti-cancer effects by interfering with microtubule dynamics, which in turn affects several signaling pathways.

Signaling Pathway Affected by Paclitaxel

Paclitaxel stabilizes microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[11] This process can trigger various downstream signaling cascades.

Simplified Paclitaxel-Induced Signaling Cascade

Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule_Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibition) Mitotic_Arrest->PI3K_AKT_mTOR ROS_Generation ROS Generation Mitotic_Arrest->ROS_Generation PI3K_AKT_mTOR->Apoptosis ROS_Generation->Apoptosis

Caption: Key signaling events initiated by paclitaxel.

Paclitaxel has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[12] Additionally, paclitaxel can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and further promoting apoptosis.[13][14]

Conclusion

This compound presents a promising and versatile platform for the development of advanced drug delivery systems. Its ability to form biodegradable polymers, act as a linker for prodrugs, and serve as a cross-linker for hydrogels allows for the creation of a wide range of formulations with tunable drug release profiles. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this compound in creating novel and effective therapeutic solutions. Further research into the in vivo efficacy and long-term biocompatibility of these systems will be crucial for their clinical translation.

References

Application Notes and Protocols for Chemical Modification of Proteins with Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of protein conjugates with enhanced therapeutic properties, novel functionalities, and advanced diagnostic capabilities. Levulinic anhydride (B1165640) offers a powerful tool for this purpose by introducing a bioorthogonal ketone group onto the protein surface through the acylation of primary amines, primarily the ε-amino group of lysine (B10760008) residues. This ketone handle serves as a versatile platform for subsequent, highly specific bioconjugation reactions with hydrazide or aminooxy-functionalized molecules, allowing for the attachment of a wide array of payloads, including drugs, imaging agents, and polymers.

This document provides detailed application notes and experimental protocols for the chemical modification of proteins using levulinic anhydride and subsequent ketone-specific ligation.

Principle of the Method

The chemical modification strategy involves a two-step process:

  • Levulinoylation: this compound reacts with the nucleophilic primary amine groups on the protein surface, predominantly the ε-amino groups of lysine residues, to form a stable amide bond. This reaction introduces a levulinoyl group, which contains a terminal ketone functionality.

  • Bioconjugation: The ketone handle introduced in the first step is then specifically targeted by a hydrazide or aminooxy-functionalized molecule to form a stable hydrazone or oxime linkage, respectively. Advanced ligation techniques, such as the Hydrazino-Pictet-Spengler (HIPS) ligation, can be employed to form an even more stable carbon-carbon bond.

Data Presentation: Quantitative Parameters for Protein Modification

The efficiency of protein levulinoylation is influenced by several factors, including the molar ratio of this compound to protein, pH, and reaction time. The following tables summarize key quantitative data derived from studies on protein acylation with anhydrides, which can be used as a starting point for optimizing the levulinoylation of a specific protein of interest.[1]

Table 1: Effect of pH and Anhydride Concentration on Protein Acylation [1]

Target Acylation LevelAnhydride Concentration (mM) at pH 9.5Anhydride Concentration (mM) at pH 7.5Anhydride Concentration (mM) at pH 6.5
80%~30~45~55
>90%>80>80>80

Table 2: General Reaction Conditions for Protein Acylation

ParameterRecommended RangeNotes
pH7.0 - 9.5Higher pH favors the deprotonated, more reactive form of lysine's amino group.[1]
Molar Excess of Anhydride20 to 100-fold over proteinThe optimal ratio is protein-dependent and should be determined empirically.[1]
Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time1 - 4 hoursProgress can be monitored by analytical techniques.

Experimental Protocols

Protocol 1: Levulinoylation of a Model Protein (e.g., Lysozyme)

This protocol describes the modification of lysozyme (B549824) with this compound to introduce ketone handles.

Materials:

  • Lysozyme (from chicken egg white)

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 7.25 M NaOH

  • 50% Hydroxylamine (B1172632) solution

  • PD-10 desalting columns or equivalent for buffer exchange

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve lysozyme in the amine-free buffer to a final concentration of 5-10 mg/mL.

    • Perform a buffer exchange using a PD-10 desalting column to ensure the protein is in the correct buffer and to remove any small molecule contaminants with primary amines.

    • Determine the precise protein concentration using a standard protein assay.

  • Levulinoylation Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 M).

    • While gently vortexing the protein solution, add the desired molar excess of this compound stock solution. It is recommended to perform the reaction on ice to minimize potential protein denaturation.

    • After the addition, check the pH of the reaction mixture. The reaction with anhydride will acidify the solution.[2] Adjust the pH back to ~8.0 with small additions of 7.25 M NaOH.[2]

    • Repeat the addition of this compound and pH adjustment two more times for a total of three additions to drive the reaction to completion.[2]

    • Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.

  • Quenching and Removal of Side Products:

    • After the final incubation, add 10 µL of 50% hydroxylamine solution per mL of reaction mixture to reverse any O-acylation side reactions on tyrosine, serine, or threonine residues.[2] Incubate for 15 minutes at room temperature.

  • Purification of the Levulinated Protein:

    • Remove excess this compound and by-products by buffer exchange using a PD-10 desalting column, eluting into a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the concentration of the purified levulinated protein.

  • Characterization (Optional but Recommended):

    • Confirm the modification by mass spectrometry (see Protocol 3).

Protocol 2: Bioconjugation via Hydrazino-Pictet-Spengler (HIPS) Ligation

This protocol describes the conjugation of a hydrazide-modified peptide to the levulinated protein to form a stable C-C bond.[3]

Materials:

  • Levulinated protein (from Protocol 1)

  • Peptide hydrazide (synthesized or commercially available)

  • 100 mM Sodium phosphate buffer, pH 6.0

  • Acetonitrile (B52724) (optional, as a co-solvent)

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup:

    • Dissolve the levulinated protein and the peptide hydrazide (in a slight molar excess, e.g., 1.2 equivalents) in 100 mM sodium phosphate buffer at pH 6.0.[3]

    • If solubility is an issue, a small amount of an organic co-solvent such as acetonitrile can be added.[3]

  • Ligation Reaction:

    • Incubate the reaction mixture at 37°C for 2-4 hours.[3]

    • Monitor the progress of the ligation by LC-MS to observe the formation of the protein-peptide conjugate.[3]

  • Purification of the Protein Conjugate:

    • Once the reaction is complete, purify the protein conjugate from excess peptide hydrazide and other reagents using an appropriate method, such as size-exclusion chromatography or affinity chromatography (if the peptide or protein has a suitable tag).

  • Characterization:

    • Confirm the final conjugate by mass spectrometry and/or SDS-PAGE analysis.

Protocol 3: Characterization of Levulinated Proteins by Mass Spectrometry

This protocol outlines a general workflow for confirming the modification of the protein with this compound.

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified levulinated protein.

    • For "bottom-up" proteomics, denature the protein, reduce the disulfide bonds, alkylate the cysteine residues, and then digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the intact protein ("top-down") or the peptide digest ("bottom-up") by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • In top-down analysis, an increase in the protein's molecular weight corresponding to the number of attached levulinoyl groups (mass of levulinic acid minus water, approximately 114.1 Da per modification) will be observed.

    • In bottom-up analysis, identify the modified peptides. The MS/MS fragmentation data will pinpoint the exact lysine residues that have been levulinoylated, as the fragment ions containing the modified lysine will show a mass shift.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against the protein sequence to confirm the identity of the modified peptides and localize the sites of levulinoylation.

Visualizations

G cluster_0 Step 1: Protein Levulinoylation Protein with Lysine Protein with Lysine Levulinoylated Protein Levulinoylated Protein Protein with Lysine->Levulinoylated Protein  Reaction at pH 8.0 This compound This compound This compound->Levulinoylated Protein

Caption: Chemical reaction for protein levulinoylation.

G Start Start Protein Solution Prepare Protein in Amine-Free Buffer Start->Protein Solution Levulinoylation Add this compound (3x additions with pH adjustment) Protein Solution->Levulinoylation Quench Quench with Hydroxylamine Levulinoylation->Quench Purification1 Purify Levulinated Protein (Desalting Column) Quench->Purification1 Ligation Add Hydrazide/Aminooxy Probe (pH 6.0, 37°C) Purification1->Ligation Purification2 Purify Final Conjugate (Chromatography) Ligation->Purification2 Characterization Analyze by Mass Spectrometry and/or SDS-PAGE Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for protein modification.

G LevulinoylatedProtein Levulinoylated Protein Ketone Handle Conjugate Protein Conjugate Hydrazone Bond LevulinoylatedProtein:ketone->Conjugate  Ligation Reaction HydrazideProbe Hydrazide-Functionalized Molecule H2N-NH-R HydrazideProbe:hydrazide->Conjugate

Caption: Ketone-hydrazide ligation signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from Levulinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from levulinic acid, a versatile and renewable platform chemical. The unique structure of levulinic acid allows for its conversion into a variety of monomers suitable for the production of polyesters, polyamides, and polyanhydrides with tunable properties, making them promising candidates for applications in drug delivery, biomedical devices, and sustainable materials.

Synthesis of Polyesters from Levulinic Acid-Derived Monomers

Polyesters derived from levulinic acid can be synthesized through the creation of novel diol or diester monomers, followed by polycondensation reactions. These polymers often exhibit biodegradability and biocompatibility, making them attractive for biomedical applications.

Synthesis of a Spirocyclic Diester Monomer from Ethyl Levulinate

A rigid spirocyclic diester monomer can be synthesized from ethyl levulinate and pentaerythritol (B129877). This monomer can then be polymerized with various diols to produce polyesters with a range of thermal properties.

Experimental Protocol:

Monomer Synthesis: One-Step Acid-Catalyzed Ketalization

  • To a two-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add pentaerythritol and ethyl levulinate.

  • Heat the mixture under a nitrogen atmosphere.

  • The reaction progress can be monitored by observing the collection of the ethanol (B145695) byproduct in the Dean-Stark trap.

  • After the reaction is complete, the crude product can be purified. A solvent-free and scalable method that avoids column chromatography has been reported.[1]

Polymerization: Melt Polycondensation

  • In a reaction vessel, combine the synthesized spirocyclic diester monomer and a selected diol (e.g., 1,4-butanediol, 1,6-hexanediol).

  • Add a catalyst, such as dibutyltin(IV)oxide (DBTO).

  • Heat the mixture under a nitrogen flow to initiate the polycondensation reaction.

  • Apply a vacuum to remove the condensation byproducts and drive the reaction to completion.

  • The resulting polyester (B1180765) can be purified by precipitation.

Quantitative Data Summary:

Polymer NameDiol UsedGlass Transition Temperature (Tg) (°C)Thermal Stability (TGA onset) (°C)
PButL1,4-Butanediol12>300
PHexL1,6-Hexanediol25>300
PNeoLNeopentyl Glycol49>300
PCycL1,4-Cyclohexanedimethanol35>300

Data sourced from studies on polyesters derived from a spirocyclic diester of levulinic acid.[1]

Experimental Workflow:

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization ethyl_levulinate Ethyl Levulinate reaction_flask_mono Reaction Flask (Acid Catalyst, Heat) ethyl_levulinate->reaction_flask_mono pentaerythritol Pentaerythritol pentaerythritol->reaction_flask_mono purification_mono Purification reaction_flask_mono->purification_mono spiro_diester Spirocyclic Diester Monomer purification_mono->spiro_diester reaction_vessel_poly Reaction Vessel (Melt Polycondensation) spiro_diester->reaction_vessel_poly diol Diol diol->reaction_vessel_poly catalyst Catalyst (DBTO) catalyst->reaction_vessel_poly purification_poly Purification reaction_vessel_poly->purification_poly polyester Polyester purification_poly->polyester

Caption: Workflow for the synthesis of polyesters from a levulinic acid-derived spirocyclic diester monomer.

Synthesis of Polyamides via Ugi Multicomponent Reaction

A direct and efficient method for synthesizing polyamides from levulinic acid involves the Ugi four-component eight-center (4C8C) condensation reaction. This approach utilizes the inherent carboxylic acid and ketone functionalities of levulinic acid, eliminating the need for prior monomer modification.[2][3]

Direct Polymerization of Levulinic Acid

Experimental Protocol:

Benchtop Procedure:

  • In a suitable flask, dissolve levulinic acid in a solvent such as methanol.

  • Add the diamine and diisocyanide monomers to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The progress of the polymerization can be monitored by techniques such as NMR or GPC.

  • Upon completion, the polyamide can be isolated by precipitation in a non-solvent.

Microwave-Assisted Procedure:

  • In a microwave vial, combine levulinic acid, the chosen solvent (if any), diisocyanide, and diamine.[4]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature for a specified time.

  • After cooling, the resulting polyamide can be purified by precipitation.

Quantitative Data Summary:

Diamine UsedMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Ethylenediamine--120446
Hexamethylenediamine--86462
1,12-Diaminododecane--63462
Spermine--52377

Data for polyamides synthesized via the Ugi multicomponent reaction.[5]

Reaction Mechanism:

G levulinic_acid Levulinic Acid (Carboxylic Acid + Ketone) ugi_reaction Ugi 4C8C Reaction levulinic_acid->ugi_reaction diamine Diamine diamine->ugi_reaction diisocyanide Diisocyanide diisocyanide->ugi_reaction polyamide Polyamide-Lactam ugi_reaction->polyamide Polymerization

Caption: Ugi multicomponent reaction for the direct synthesis of polyamides from levulinic acid.

Synthesis of Polyanhydrides from Levulinic Acid-Derived Diacids

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which are highly desirable for controlled drug delivery applications.[6] A key route to producing polyanhydrides from levulinic acid involves first synthesizing a diacid monomer, such as diphenolic acid, which can then be polymerized.

Synthesis of Diphenolic Acid

Diphenolic acid is synthesized through the condensation of levulinic acid and phenol (B47542) in the presence of an acid catalyst.[7]

Experimental Protocol:

  • In a reaction vessel, combine levulinic acid and an excess of phenol.

  • Add a strong acid catalyst, such as hydrochloric acid or a solid acid catalyst.

  • Heat the mixture with stirring to promote the condensation reaction.

  • The reaction progress can be monitored by chromatography.

  • After the reaction, the diphenolic acid product can be isolated and purified, for example, by crystallization.

Synthesis of Polyanhydride by Melt Condensation

Experimental Protocol:

  • Place the synthesized diphenolic acid (or another suitable diacid) in a reaction flask.

  • Add acetic anhydride (B1165640) in excess to the diacid.

  • Heat the mixture under reflux to form an anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid byproduct under vacuum.

  • Increase the temperature to induce melt condensation polymerization of the prepolymer under high vacuum.[8][9]

  • Continue the reaction until the desired molecular weight is achieved.

  • The resulting polyanhydride can be purified by precipitation.

Quantitative Data for Polyanhydrides:

Quantitative data for polyanhydrides derived specifically from levulinic acid diacids is not extensively available in the reviewed literature. However, the properties of polyanhydrides can be tuned by copolymerizing with other diacids. For example, copolymers of aromatic and aliphatic diacids can have melting points ranging from 200-300°C.[10]

Synthesis Pathway:

G cluster_diacid Diacid Synthesis cluster_polyanhydride Polyanhydride Synthesis levulinic_acid Levulinic Acid reaction_vessel_diacid Condensation Reaction (Acid Catalyst) levulinic_acid->reaction_vessel_diacid phenol Phenol phenol->reaction_vessel_diacid purification_diacid Purification reaction_vessel_diacid->purification_diacid diphenolic_acid Diphenolic Acid purification_diacid->diphenolic_acid reaction_vessel_poly Melt Condensation diphenolic_acid->reaction_vessel_poly acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_vessel_poly purification_poly Purification reaction_vessel_poly->purification_poly polyanhydride Polyanhydride purification_poly->polyanhydride

Caption: Pathway for the synthesis of polyanhydrides from levulinic acid via a diphenolic acid intermediate.

Applications in Drug Development

Polymers derived from levulinic acid show significant promise in the field of drug development due to their biocompatibility, biodegradability, and the ability to tune their physicochemical properties.

  • Controlled Drug Delivery: The surface-eroding nature of polyanhydrides makes them excellent candidates for controlled and sustained release of therapeutic agents.[6]

  • Gene Delivery: Certain poly(amine-co-ester)s synthesized from levulinic acid derivatives have shown potential as carriers for gene delivery.

  • Biomedical Devices: The mechanical and thermal properties of these polymers can be tailored for use in various biomedical devices.

  • Tissue Engineering: Biodegradable polyesters and polyamides can serve as scaffolds for tissue regeneration.

The versatility of levulinic acid as a platform chemical opens up a wide array of possibilities for the design and synthesis of novel polymers with tailored properties for advanced applications in the pharmaceutical and biomedical fields. Further research into the structure-property relationships of these polymers will continue to drive innovation in drug delivery and regenerative medicine.

References

Application Notes and Protocols for the Synthesis of Levulinic Anhydride from Levulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic acid (4-oxopentanoic acid), a versatile platform chemical derived from biomass, serves as a precursor to a wide array of valuable chemicals and materials. Among its derivatives, levulinic anhydride (B1165640) (bis(4-oxopentanoic)anhydride) is an important, though less commonly documented, compound with potential applications in polymerization, as a cross-linking agent, and as a reactive intermediate in organic synthesis. This document provides detailed application notes and a general protocol for the synthesis of levulinic anhydride from levulinic acid. Due to a lack of specific literature on the catalytic conversion for this particular transformation, the provided protocol is based on established general methods for the synthesis of carboxylic acid anhydrides using a common dehydrating agent.

Principle of the Reaction

The formation of this compound from levulinic acid is a dehydration reaction where two molecules of levulinic acid condense to form an anhydride linkage with the elimination of one molecule of water. This reaction is typically facilitated by a dehydrating agent or by thermal means under vacuum. A common laboratory-scale method for the synthesis of anhydrides from their corresponding carboxylic acids is the use of acetic anhydride, which acts as both a reagent and a water scavenger.

Data Presentation

While specific catalytic data for this conversion is scarce in peer-reviewed literature, the following table outlines the key reactants and products with their relevant physical properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
Levulinic AcidC₅H₈O₃116.1233-35245-246123-76-2
Acetic AnhydrideC₄H₆O₃102.09-73.1139.8108-24-7
This compoundC₁₀H₁₄O₅214.21Not ReportedNot Reported40608-06-8
Acetic Acid (byproduct)C₂H₄O₂60.0516.6118-11964-19-7

Experimental Protocol: Synthesis of this compound using Acetic Anhydride

This protocol describes a general procedure for the synthesis of this compound from levulinic acid using acetic anhydride.

Materials:

  • Levulinic acid (≥98%)

  • Acetic anhydride (≥99%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add levulinic acid and a molar excess of acetic anhydride (e.g., a 1:1.5 to 1:2 molar ratio of levulinic acid to acetic anhydride).

  • Reaction: Heat the mixture with stirring under a reflux condenser. The reaction temperature should be maintained at the boiling point of the mixture (around 140-150 °C) for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if suitable standards are available.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation, initially at atmospheric pressure and then under reduced pressure. A rotary evaporator is also suitable for this step.

  • Purification: The crude this compound residue can be further purified by vacuum distillation. The boiling point of this compound under vacuum is not well-documented and will need to be determined empirically.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the anhydride product.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from levulinic acid.

G cluster_0 Reaction Stage cluster_1 Workup and Purification Reactants Levulinic Acid + Acetic Anhydride Reaction Heating under Reflux (140-150 °C, 2-4 h) Reactants->Reaction Removal Removal of Acetic Anhydride and Acetic Acid (Distillation/Rotovap) Reaction->Removal Purification Vacuum Distillation Removal->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The successful conversion of levulinic acid to its anhydride is dependent on several key parameters. The following diagram illustrates the logical relationships between these factors.

G cluster_reactants Reactants cluster_conditions Conditions LA Levulinic Acid Yield This compound Yield LA->Yield AA Acetic Anhydride AA->Yield Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield

Caption: Factors influencing this compound yield.

Levulinic Anhydride: A Versatile Reagent in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levulinic anhydride (B1165640), a derivative of the bio-based platform chemical levulinic acid, is emerging as a valuable reagent in the synthesis of fine chemicals, pharmaceuticals, and specialty materials. Its bifunctional nature, possessing both a reactive anhydride group and a ketone carbonyl, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of levulinic anhydride in the production of fine chemicals, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid with a melting point of 76-78°C. It is soluble in various organic solvents, including ethanol, ether, and chlorinated solvents.[1] Its reactivity is primarily centered around the anhydride functional group, which is a highly effective acylating agent.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from Succinic Anhydride Synthesis)

  • Materials:

    • Levulinic acid

    • Acetic anhydride

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, combine levulinic acid and a molar excess of acetic anhydride (e.g., 1.5 to 2 equivalents).

    • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of acetic acid distillation.

    • After the reaction is complete, arrange the apparatus for distillation to remove the excess acetic anhydride and the acetic acid byproduct.

    • The remaining crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Note: This is an adapted protocol. Reaction times, temperatures, and purification methods may need to be optimized for this compound.

Applications in Fine Chemical Synthesis

This compound serves as a versatile building block and reagent in a variety of chemical transformations, primarily in acylation reactions to form esters and amides.

Esterification Reactions

This compound readily reacts with alcohols and phenols to form levulinate esters. These esters have applications as green solvents, plasticizers, and fragrance components. The reaction is typically carried out in the presence of a base or an acid catalyst.

Experimental Protocol: Synthesis of Ethyl Levulinate

  • Materials:

    • This compound

    • Ethanol (anhydrous)

    • Pyridine (B92270) or a catalytic amount of a strong acid (e.g., sulfuric acid)

    • Round-bottom flask

    • Stirrer

    • Condenser

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.

    • Add a suitable catalyst, such as pyridine (1.1 equivalents) or a few drops of concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for a period of 1 to 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl levulinate, which can be further purified by distillation.

Alcohol/PhenolCatalystReaction ConditionsYield (%)Reference
MethanolSnMCM-41-80120°C, 3 h90.1(Adapted from levulinic acid esterification)
EthanolSnTUD-1120°C, 4 h82.9(Adapted from levulinic acid esterification)
n-ButanolSulfonated lignin-based carbonReflux, 5 h73.5-83.3(Adapted from levulinic acid esterification)
PhenolStrong acid catalyst70-140°CHigh(General anhydride reaction)
Amidation Reactions

The reaction of this compound with primary and secondary amines provides N-levulinoyl amides. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The levulinoyl group can also be used as a protecting group for amines.

Experimental Protocol: Synthesis of N-Benzyllevulinamide

  • Materials:

  • Procedure:

    • Dissolve this compound in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.1 equivalents) in dry DCM.

    • Add the benzylamine solution dropwise to the cooled this compound solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-benzyllevulinamide.

    • Purify the product by column chromatography or recrystallization.

AmineReaction ConditionsYield (%)Reference
Aniline derivativesAqueous medium, no catalystGood(General anhydride reaction)
Substituted anilinesMethanol, reflux, 3h-(General amide synthesis)
Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a useful precursor for the synthesis of various heterocyclic compounds, such as pyridazinones and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

Logical Workflow for Heterocycle Synthesis

G LevAnhydride This compound Dihydropyridazinone Dihydropyridazinone Intermediate LevAnhydride->Dihydropyridazinone Reaction with Hydrazine (B178648) Hydrazine Derivative Hydrazine->Dihydropyridazinone Pyridazinone Substituted Pyridazinone Dihydropyridazinone->Pyridazinone via Aromatization Aromatization/Oxidation Aromatization->Pyridazinone Further_Functionalization Further Functionalization Pyridazinone->Further_Functionalization Fine_Chemicals Fine Chemicals / APIs Further_Functionalization->Fine_Chemicals

Caption: Synthesis of pyridazinones from this compound.

Use as a Protecting Group

The levulinoyl group, introduced via this compound, can be used as a protecting group for hydroxyl and amino functionalities in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry. A key advantage of the levulinoyl group is its selective removal under mild conditions (e.g., using hydrazine hydrate (B1144303) in a pyridine/acetic acid buffer) without affecting other common protecting groups like acetyl or benzoyl esters.

Experimental Workflow for Protecting Group Strategy

G Substrate Substrate with -OH or -NH2 group Protection Protection Step + this compound Substrate->Protection Protected_Substrate Levulinoyl-protected Substrate Protection->Protected_Substrate Reaction Further Synthesis Steps Protected_Substrate->Reaction Deprotection Deprotection Step + Hydrazine Hydrate Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Workflow for using this compound as a protecting agent.

Characterization Data

While specific NMR data for this compound was not found in the searched literature, the following data for its precursor, levulinic acid, is provided for reference. The anhydride would show characteristic downfield shifts for the protons and carbons adjacent to the anhydride oxygen.

1H NMR of Levulinic Acid (CDCl3, 400 MHz):

  • δ 2.21 (s, 3H, -C(O)CH3)

  • δ 2.59 (t, J = 6.6 Hz, 2H, -CH2C(O)CH3)

  • δ 2.77 (t, J = 6.6 Hz, 2H, -CH2COOH)

13C NMR of Levulinic Acid:

  • The spectrum would show peaks corresponding to the methyl carbon, the two methylene (B1212753) carbons, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon.

Conclusion

This compound is a highly versatile and reactive intermediate with significant potential in the synthesis of fine chemicals. Its ability to act as an efficient acylating agent for a wide range of nucleophiles, coupled with the potential for further transformations of its ketone functionality, makes it a valuable tool for organic chemists. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic utility of this bio-based reagent. Further research into the direct synthesis and reaction optimization of this compound will undoubtedly expand its applications in the development of novel pharmaceuticals and advanced materials.

References

Production of Levulinate Esters: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the prevalent methods for synthesizing levulinate esters, valuable platform chemicals with applications in biofuels, solvents, and as precursors for pharmaceuticals. While the direct alcoholysis of levulinic anhydride (B1165640) presents a chemically feasible route, the esterification of levulinic acid is the overwhelmingly documented and industrially relevant method. This guide will focus on the well-established protocols for levulinic acid esterification and provide a theoretical framework and protocol for the less common approach using levulinic anhydride.

I. Esterification of Levulinic Acid: The Primary Synthetic Route

The synthesis of levulinate esters is most commonly achieved through the acid-catalyzed esterification of levulinic acid with various alcohols. This reaction is typically carried out using a variety of catalysts under different conditions.

Data Summary of Catalytic Systems

The following table summarizes the quantitative data from various studies on the catalytic esterification of levulinic acid.

CatalystAlcoholCatalyst LoadingTemperature (°C)Time (h)Levulinic Acid Conversion (%)Levulinate Ester Yield (%)Reference
Sulfonated Lignin-Based Carbon (SLBC)Methanol0.3 gReflux5-73.5[1][2]
Sulfonated Lignin-Based Carbon (SLBC)Ethanol (B145695)0.3 gReflux5-83.3[1][2]
Sulfonated Lignin-Based Carbon (SLBC)n-Butanol0.3 gReflux5-78.2[1][2]
SnMCM-41-80Methanol1 wt%120390.1-[3]
SnMCM-41-80Ethanol1 wt%120385.7-[4]
SnMCM-41-80n-Butanol1 wt%120375.5-[4]
Nanosized TiO2n-Butanol8.6 wt%1208-77.6[5][6]
Iron (III) NitrateButyl Alcohol3 mol%-8>90>90[7]
Experimental Workflow for Levulinic Acid Esterification

The general workflow for the synthesis of levulinate esters from levulinic acid involves the reaction of the acid with an alcohol in the presence of a catalyst, followed by product separation and purification.

experimental_workflow Reactants Levulinic Acid + Alcohol Reaction Esterification Reaction (Heating & Stirring) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Separation Catalyst Separation (Filtration/Centrifugation) Reaction->Separation Purification Product Purification (Distillation/Extraction) Separation->Purification Product Levulinate Ester Purification->Product

Caption: General experimental workflow for levulinate ester synthesis.

Detailed Experimental Protocols

Protocol 1: Esterification of Levulinic Acid using Sulfonated Lignin-Based Carbon (SLBC) Catalyst

This protocol is based on the work of Hassan et al. and details the synthesis of alkyl levulinates using a heterogeneous solid acid catalyst.

Materials:

  • Levulinic acid (LA)

  • Methanol, Ethanol, or n-Butanol

  • Sulfonated lignin-based carbon (SLBC) catalyst

  • Hexane (B92381)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine levulinic acid and the desired alcohol (methanol, ethanol, or n-butanol) in a 1:6 molar ratio of acid to alcohol.

  • Catalyst Addition: Add the SLBC catalyst to the reaction mixture (e.g., 0.3 g of catalyst).

  • Reaction: Attach the reflux condenser and heat the mixture to the reflux temperature of the specific alcohol with continuous stirring (e.g., 200 rpm) for 5 hours.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the solid SLBC catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Product Isolation: The liquid product mixture contains the alkyl levulinate, unreacted levulinic acid, and excess alcohol. The excess alcohol can be removed using a rotary evaporator.

  • Purification (Liquid-Liquid Extraction): To separate the alkyl levulinate from unreacted levulinic acid, perform a liquid-liquid extraction using a 9:1 (v/v) mixture of hexane and water. The alkyl levulinate will preferentially dissolve in the hexane phase.

  • Analysis: Analyze the organic phase using GC-MS to determine the yield and purity of the synthesized methyl, ethyl, or butyl levulinate.

Protocol 2: Esterification of Levulinic Acid using Nanosized TiO₂ Catalyst

This protocol describes a solvent-free method for the synthesis of n-butyl levulinate.

Materials:

  • Levulinic acid (LA)

  • n-Butanol

  • Nanosized TiO₂ catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, mix levulinic acid and n-butanol.

  • Catalyst Addition: Add the nanosized TiO₂ catalyst to the mixture.

  • Reaction: Heat the reaction mixture with stirring under reflux conditions for the desired time and temperature (optimal conditions reported as 120 °C for 8 hours with a catalyst loading of 8.6 wt% based on levulinic acid).

  • Catalyst Recovery: After cooling, separate the TiO₂ catalyst by filtration.

  • Product Isolation: Remove the excess n-butanol and any unreacted levulinic acid by vacuum distillation to obtain the n-butyl levulinate product.

II. Production from this compound: A Theoretical Approach

While not commonly reported in the literature, the synthesis of levulinate esters from this compound is a chemically sound pathway. Anhydrides are generally more reactive acylating agents than their corresponding carboxylic acids. The reaction with an alcohol (alcoholysis) would proceed, in theory, to yield one equivalent of the levulinate ester and one equivalent of levulinic acid. The levulinic acid byproduct could then be esterified in a subsequent step or recycled.

Proposed Reaction Pathway

The alcoholysis of this compound would likely proceed without the need for a strong acid catalyst, although a mild catalyst could enhance the reaction rate.

anhydride_reaction Reactants This compound + Alcohol Reaction Alcoholysis Reactants->Reaction Products Levulinate Ester + Levulinic Acid Reaction->Products

Caption: Proposed reaction of this compound with an alcohol.

Hypothetical Experimental Protocol for Ethyl Levulinate Synthesis from this compound

This protocol is based on the general principles of the alcoholysis of cyclic anhydrides.

Materials:

  • This compound

  • Anhydrous ethanol

  • Pyridine (B92270) (optional, as a mild base catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Drying tube

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in an excess of anhydrous ethanol.

  • Catalyst Addition (Optional): A catalytic amount of pyridine can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is likely to be exothermic. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Product Isolation: Remove the excess ethanol and any volatile byproducts using a rotary evaporator.

  • Purification: The resulting mixture will contain ethyl levulinate and levulinic acid. The ethyl levulinate can be separated from the levulinic acid by extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) from an aqueous solution, followed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the levulinic acid. The organic layer can then be dried over an anhydrous salt (e.g., MgSO₄) and the solvent evaporated to yield the purified ethyl levulinate.

Conclusion

The production of levulinate esters is a significant area of research, particularly with the growing interest in biomass-derived chemicals. The esterification of levulinic acid is the most established and versatile method, with a wide range of catalytic systems available. While the use of this compound is less common, it presents a potentially more reactive route that could be advantageous under specific conditions. The protocols and data presented in this application note provide a solid foundation for researchers and professionals working in the field of sustainable chemistry and drug development to synthesize these valuable compounds.

References

Application Notes and Protocols for the Synthesis of γ-Valerolactone (GVL) from Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Valerolactone (GVL) is a versatile, bio-based platform chemical with significant potential in the production of sustainable fuels, solvents, and value-added chemical intermediates.[1][2] Its utility as a green solvent and a precursor for polymers makes it a molecule of high interest in both academic and industrial research.[1] While the synthesis of GVL from levulinic acid (LA) is a well-established and extensively studied process, the use of levulinic anhydride (B1165640) as a starting material is less common.

These application notes provide a comprehensive overview of a practical two-step approach for the synthesis of GVL starting from levulinic anhydride. The process involves an initial hydrolysis of this compound to yield levulinic acid, followed by the catalytic hydrogenation of levulinic acid to γ-valerolactone. This document outlines the detailed experimental protocols, presents key quantitative data, and visualizes the reaction pathways and workflows to guide researchers in this synthetic transformation.

Two-Step Synthesis Overview

The conversion of this compound to GVL is most effectively achieved through a two-step process:

  • Hydrolysis of this compound: this compound is first hydrolyzed in the presence of water to yield two equivalents of levulinic acid. This is a straightforward and high-yielding reaction.

  • Catalytic Hydrogenation of Levulinic Acid: The resulting levulinic acid is then converted to GVL through catalytic hydrogenation. This step can be accomplished via various methods, including transfer hydrogenation using a hydrogen donor like formic acid or isopropanol (B130326), or direct hydrogenation using molecular hydrogen.[1][3]

This two-step approach is scientifically sound and leverages the extensive body of research available for the conversion of levulinic acid to GVL.

Step 1: Hydrolysis of this compound to Levulinic Acid

Objective: To quantitatively convert this compound to levulinic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a molar excess of deionized water (e.g., 10-20 equivalents).

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 100 °C) with vigorous stirring.

  • Reaction Time: Maintain the reaction at reflux for 1-2 hours to ensure complete hydrolysis. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the anhydride peak.

  • Work-up: After cooling to room temperature, the water can be removed under reduced pressure to yield crude levulinic acid. For most applications in the subsequent GVL synthesis, the aqueous solution of levulinic acid can be used directly.

Expected Outcome: This hydrolysis reaction is expected to proceed with a near-quantitative yield, providing levulinic acid of sufficient purity for the subsequent hydrogenation step.

Step 2: Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone

The conversion of levulinic acid to GVL is the critical step and has been the subject of extensive research. Various catalytic systems have been developed, offering different advantages in terms of efficiency, selectivity, and reaction conditions. Below are protocols for two common and effective methods: catalytic transfer hydrogenation and direct hydrogenation.

Method A: Catalytic Transfer Hydrogenation using Formic Acid

Principle: In this method, formic acid serves as an in situ source of hydrogen, which is transferred to levulinic acid in the presence of a suitable catalyst.[3] This approach avoids the need for high-pressure hydrogen gas, enhancing the safety and simplicity of the procedure.[3]

Experimental Protocol:

  • Catalyst Preparation: A variety of catalysts can be employed, with ruthenium-based and nickel-based catalysts showing high activity. For example, a Ru/C or a Raney Ni catalyst can be used.

  • Reaction Setup: To a high-pressure autoclave or a sealed reaction vessel, add levulinic acid, formic acid (typically in a molar ratio of 1:1 to 1:2 with levulinic acid), the catalyst (e.g., 1-5 mol% relative to levulinic acid), and a suitable solvent such as water or 1,4-dioxane.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 120 °C to 200 °C with vigorous stirring.

  • Reaction Time: The reaction is typically run for 2 to 6 hours. Reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The solvent can be removed by distillation. The resulting GVL can be further purified by vacuum distillation.

Quantitative Data:

CatalystHydrogen DonorSolventTemperature (°C)Time (h)LA Conversion (%)GVL Yield (%)Reference
Raney NiFormic AcidWater1503>95>95[4]
[dippeNi(COD)]Formic Acid-1204>99>99[5]
RuRe/CFormic AcidWater150--High[6]
Method B: Catalytic Transfer Hydrogenation using Isopropanol

Principle: Isopropanol can also serve as a hydrogen donor in the presence of a suitable catalyst. This method is often favored for its mild reaction conditions and the generation of acetone (B3395972) as a valuable co-product.

Experimental Protocol:

  • Catalyst System: Supported copper-nickel bimetallic catalysts, such as Cu-Ni/Al₂O₃, have shown excellent activity for this transformation.[1]

  • Reaction Setup: In a sealed reactor, combine levulinic acid, a large excess of isopropanol (which acts as both the hydrogen donor and the solvent), and the catalyst (e.g., 5-10 wt% of levulinic acid).

  • Reaction Conditions: The reaction is typically carried out at temperatures between 150 °C and 200 °C under an inert atmosphere (e.g., N₂).

  • Reaction Time: Reaction times can vary from 1 to 6 hours depending on the catalyst and temperature.

  • Work-up and Purification: The catalyst is removed by filtration after the reaction. The excess isopropanol and the acetone co-product can be removed by distillation. The GVL is then purified by vacuum distillation.

Quantitative Data:

CatalystHydrogen DonorTemperature (°C)Time (h)LA Conversion (%)GVL Yield (%)Reference
Cu-Ni₂/Al₂O₃Isopropanol1801~90~90[1]
Ni/Al₂O₃Isopropanol220-10097.2[1]
Method C: Direct Hydrogenation using H₂ Gas

Principle: This is a more traditional approach where levulinic acid is hydrogenated using molecular hydrogen gas at elevated pressure in the presence of a heterogeneous catalyst.

Experimental Protocol:

  • Catalyst: Supported noble metal catalysts, such as Ru/C or Ru/TiO₂, are highly effective for this reaction. Non-precious metal catalysts like Ni/Organoclay have also been shown to be active.[7]

  • Reaction Setup: A high-pressure autoclave is charged with levulinic acid, the catalyst, and a solvent (e.g., water, 1,4-dioxane).

  • Reaction Conditions: The autoclave is purged and then pressurized with hydrogen gas (typically 10-50 bar). The reaction is heated to a temperature between 80 °C and 150 °C with efficient stirring.

  • Reaction Time: The reaction is monitored by the uptake of hydrogen and is typically complete within 2 to 8 hours.

  • Work-up and Purification: After cooling and venting the excess hydrogen, the catalyst is filtered off. The solvent is removed by distillation, and the GVL is purified by vacuum distillation.

Quantitative Data:

CatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)LA Conversion (%)GVL Yield (%)Reference
0.85 wt% Ru/ZrO₂@CWater15010-100100[2]
30% Ni/Organoclay1,4-dioxane140305100100[7]
Ru/TiO₂Water9045--High[8]

Visualizations

Logical Workflow for GVL Synthesis from this compound

GVL_Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Catalytic Hydrogenation This compound This compound Levulinic Acid Levulinic Acid This compound->Levulinic Acid H₂O, Δ GVL GVL Levulinic Acid->GVL Catalyst, [H]

Caption: A two-step workflow for the synthesis of GVL from this compound.

Reaction Pathway for the Conversion of Levulinic Acid to GVL

LA_to_GVL_Pathway LA Levulinic Acid HPA 4-Hydroxypentanoic Acid (Intermediate) LA->HPA + [H] (Hydrogenation) GVL γ-Valerolactone HPA->GVL - H₂O (Intramolecular Esterification)

Caption: The primary reaction pathway from levulinic acid to GVL.

Experimental Workflow for Catalytic Transfer Hydrogenation

CTH_Workflow start Start reactants Charge Reactor: - Levulinic Acid - Hydrogen Donor - Catalyst - Solvent start->reactants reaction Heat and Stir (e.g., 120-200 °C, 1-6 h) reactants->reaction cool_filter Cool to RT Filter to remove catalyst reaction->cool_filter distill Distillation to remove solvent and by-products cool_filter->distill purify Vacuum Distillation of GVL distill->purify end Pure GVL purify->end

Caption: Experimental workflow for GVL synthesis via catalytic transfer hydrogenation.

Conclusion

The synthesis of γ-valerolactone from this compound is most practically achieved through a two-step process involving the hydrolysis of the anhydride to levulinic acid, followed by the catalytic hydrogenation of the resulting acid. This approach benefits from the well-documented and highly efficient methods developed for the conversion of levulinic acid to GVL. The protocols and data presented herein provide a solid foundation for researchers to successfully perform this transformation, opening avenues for the utilization of this compound as a viable precursor for this important bio-based platform chemical. The choice of the specific hydrogenation method will depend on the available equipment, safety considerations, and desired catalyst system.

References

Troubleshooting & Optimization

Optimizing Levulinic Anhydride Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of levulinic anhydride (B1165640) is crucial for various applications, including its use as a versatile building block in the creation of pharmaceuticals and other fine chemicals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing levulinic anhydride from levulinic acid?

A1: The primary method for synthesizing this compound is through the dehydration of levulinic acid. This is typically achieved by reacting levulinic acid with a strong dehydrating agent. Common reagents for this transformation include acetic anhydride, trifluoroacetic anhydride, or dicyclohexylcarbodiimide (B1669883) (DCC). The choice of reagent can impact reaction conditions, yield, and purification strategies.

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the dehydrating agent to levulinic acid.

  • Side Reactions: The presence of the ketone group in levulinic acid can lead to side reactions, such as aldol (B89426) condensation or other self-condensation reactions, particularly under harsh conditions.

  • Product Degradation: this compound, like other anhydrides, can be susceptible to hydrolysis back to levulinic acid if exposed to moisture during the reaction or work-up.

  • Purification Losses: Significant loss of product can occur during purification steps, such as extraction, distillation, or crystallization.

Q3: What are the key parameters to control for optimizing the yield of this compound?

A3: To maximize the yield, careful control of the following parameters is essential:

  • Reaction Temperature: The optimal temperature will depend on the dehydrating agent used. It is crucial to maintain the recommended temperature to ensure a reasonable reaction rate while minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the optimal reaction time.

  • Stoichiometry: The molar ratio of the dehydrating agent to levulinic acid is a critical factor. An excess of the dehydrating agent is often used to drive the reaction to completion, but a large excess can complicate purification.

  • Solvent: The choice of an appropriate inert and anhydrous solvent is important to prevent side reactions and facilitate the reaction.

  • Moisture Control: All glassware should be thoroughly dried, and anhydrous reagents and solvents should be used to prevent hydrolysis of the anhydride product.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound typically involves removing the excess dehydrating agent and any byproducts. Common purification techniques include:

  • Distillation under Reduced Pressure: This is an effective method for separating the anhydride from less volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent can be used to obtain a highly pure product.

  • Chromatography: Column chromatography can be employed for small-scale purifications or to separate the anhydride from impurities with similar boiling points.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective dehydrating agent.Ensure the dehydrating agent is fresh and has not been exposed to moisture. Consider using a more reactive dehydrating agent.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products.
Insufficient reaction time.Monitor the reaction progress over a longer period.
Formation of a Dark-Colored Reaction Mixture Polymerization or side reactions.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of impurities in the starting material.Purify the starting levulinic acid before use.
Product is Contaminated with Starting Material (Levulinic Acid) Incomplete reaction.Increase the reaction time or the amount of dehydrating agent.
Hydrolysis during work-up.Ensure all work-up steps are performed under anhydrous conditions. Use dried solvents and glassware.
Difficulty in Removing Byproducts (e.g., Dicyclohexylurea if using DCC) Precipitation issues.For DCC, the dicyclohexylurea (DCU) byproduct is typically removed by filtration. If it is not precipitating effectively, try cooling the reaction mixture or adding a non-polar solvent to induce precipitation.
Product Decomposes During Distillation Distillation temperature is too high.Use a vacuum pump to reduce the pressure and lower the boiling point of the this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using common dehydrating agents.

Method 1: Synthesis using Acetic Anhydride

Principle: Acetic anhydride reacts with levulinic acid in an equilibrium reaction to form this compound and acetic acid. The reaction is typically driven to completion by removing the lower-boiling acetic acid by distillation.

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine levulinic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Heat the mixture gently with stirring.

  • Slowly distill off the acetic acid as it is formed.

  • Once the theoretical amount of acetic acid has been removed, allow the reaction mixture to cool.

  • Purify the resulting this compound by vacuum distillation.

Data Summary:

ParameterValue
Reactants Levulinic Acid, Acetic Anhydride
Stoichiometry (Levulinic Acid:Acetic Anhydride) 1 : 2-3
Temperature 100-140 °C
Reaction Time 2-4 hours
Typical Yield 70-85%
Purification Method Vacuum Distillation
Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

Principle: DCC is a powerful dehydrating agent that facilitates the formation of an anhydride from two molecules of a carboxylic acid, with the formation of dicyclohexylurea (DCU) as a byproduct.

Procedure:

  • Dissolve levulinic acid (2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1 equivalent) in the same solvent dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction for the precipitation of DCU.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or crystallization.

Data Summary:

ParameterValue
Reactants Levulinic Acid, Dicyclohexylcarbodiimide (DCC)
Stoichiometry (Levulinic Acid:DCC) 2 : 1
Solvent Anhydrous Dichloromethane or Tetrahydrofuran
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 80-95%
Purification Method Filtration followed by Vacuum Distillation or Crystallization

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Levulinic Acid + Dehydrating Agent start->reagents solvent Anhydrous Solvent reagents->solvent reaction Reaction under Controlled Temperature solvent->reaction monitoring Monitor Progress (TLC/NMR) reaction->monitoring monitoring->reaction Continue filtration Filtration (if applicable) monitoring->filtration Complete extraction Solvent Removal filtration->extraction purification Vacuum Distillation or Crystallization extraction->purification product Pure Levulinic Anhydride purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions hydrolysis Product Hydrolysis issue->hydrolysis purification_loss Purification Loss issue->purification_loss optimize_cond Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_cond adjust_stoich Adjust Stoichiometry incomplete_rxn->adjust_stoich control_temp Lower Reaction Temperature side_reactions->control_temp inert_atm Use Inert Atmosphere side_reactions->inert_atm anhydrous_cond Ensure Anhydrous Conditions hydrolysis->anhydrous_cond refine_purification Refine Purification Technique purification_loss->refine_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Industrial Scale-up of Levulinic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of levulinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of levulinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: this compound is synthesized through the intermolecular dehydration of two molecules of levulinic acid. This reaction involves the removal of one water molecule to form an anhydride linkage. The process is typically facilitated by heating levulinic acid, often in the presence of a dehydrating agent or under vacuum to drive the reaction equilibrium toward the product.

Q2: Why is efficient water removal critical during the synthesis?

A2: The formation of this compound from levulinic acid is a reversible equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the starting material (levulinic acid), reducing the yield of the desired anhydride.[1] Therefore, continuous and efficient removal of water is crucial for achieving high conversion rates.

Q3: What are the main byproducts or impurities I should expect?

A3: During the production of this compound, several byproducts and impurities can form. These typically include:

  • Unreacted Levulinic Acid: Incomplete conversion is a common issue.

  • Water: Residual water from the reaction can lead to product hydrolysis.

  • Angelica Lactones: Intramolecular dehydration of levulinic acid, especially at high temperatures, can form α- and β-angelica lactones.[2][3]

  • Humins: These are dark, polymeric byproducts that can form from the degradation of levulinic acid or its intermediates at elevated temperatures, a common issue in biomass conversion processes.[4]

Q4: What materials are suitable for constructing a reactor for this process?

A4: Given the acidic nature of levulinic acid and the typically high reaction temperatures, the reactor and associated equipment must be corrosion-resistant. Stainless steel (e.g., 316L) may be suitable for some conditions, but for high-temperature processes or if mineral acid catalysts are used, more resistant materials like Hastelloy or glass-lined reactors are recommended to prevent corrosion and metallic contamination of the product.

Q5: What are the key safety considerations for this process?

A5: Key safety concerns include handling hot, corrosive levulinic acid. The process often involves high temperatures and vacuum conditions, which require appropriate engineering controls. If volatile and flammable dehydrating agents are used, explosion-proof equipment and proper ventilation are necessary. A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation.

Process Workflow & Signaling Pathways

Synthesis of this compound

The diagram below illustrates the reversible reaction for the formation of this compound from two molecules of levulinic acid via dehydration.

G cluster_reactants Reactants cluster_products Products LA1 Levulinic Acid plus + LA1->plus LA2 Levulinic Acid plus->LA2 dummy1 plus->dummy1 Anhydride This compound plus2 + Anhydride->plus2 dummy2 Anhydride->dummy2 Water Water (H₂O) plus2->Water dummy1->Anhydride Heat / Catalyst -H₂O dummy2->plus Hydrolysis +H₂O G start Start: Low Yield Observed check_water Is water being effectively removed from the reaction? start->check_water check_temp Is the reaction temperature in the optimal range? check_water->check_temp Yes improve_vacuum Action: Increase vacuum, use a Dean-Stark trap, or add a chemical dehydrating agent. check_water->improve_vacuum No check_time Is the reaction time sufficient for completion? check_temp->check_time Yes increase_temp Action: Gradually increase temperature. check_temp->increase_temp No (Too Low) check_purity Analyze byproducts. Is there evidence of degradation (e.g., dark color, angelica lactones)? check_time->check_purity Yes increase_time Action: Increase reaction time. check_time->increase_time No decrease_temp Action: Decrease temperature to minimize side reactions. check_purity->decrease_temp Yes end End: Yield Improved check_purity->end No improve_vacuum->check_temp increase_temp->check_time increase_time->check_purity decrease_temp->end

References

side reactions and byproduct formation in levulinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of levulinic anhydride (B1165640). The information is presented in a question-and-answer format to help you quickly identify and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing levulinic anhydride?

A1: this compound is typically synthesized from levulinic acid using a dehydrating agent. The most common laboratory methods involve the use of:

  • Acetic Anhydride: This is a readily available and effective reagent for the dehydration of carboxylic acids. The reaction involves heating levulinic acid with an excess of acetic anhydride, followed by removal of the acetic acid byproduct and excess acetic anhydride, usually by distillation.

  • Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a powerful dehydrating agent that facilitates the formation of anhydrides at room temperature. It reacts with two equivalents of the carboxylic acid to form the anhydride and the insoluble byproduct, dicyclohexylurea (DCU).

  • Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive dehydrating agent that can also be used for the synthesis of this compound. The reaction is typically rapid and may not require heating.

Q2: What are the main side reactions and byproducts I should be aware of?

A2: The primary side reactions in this compound synthesis stem from the inherent reactivity of levulinic acid and the reagents used. Key byproducts include:

  • Angelica Lactones (α and β): Intramolecular cyclization of levulinic acid can lead to the formation of α-angelica lactone and its isomer, β-angelica lactone. This is particularly prevalent at elevated temperatures.

  • Polymeric Materials: Intermolecular condensation of levulinic acid can result in the formation of oligomers and polymers, especially under harsh heating conditions or in the presence of strong acids.

  • Reagent-Specific Byproducts:

    • With Acetic Anhydride , mixed anhydrides of levulinic acid and acetic acid can form.

    • With DCC , the main byproducts are dicyclohexylurea (DCU) and N-acylurea.

    • With TFAA , trifluoroacetic acid is a significant byproduct.[1]

Q3: How can I minimize the formation of angelica lactones?

A3: To reduce the formation of angelica lactones, it is crucial to control the reaction temperature. Lower reaction temperatures are generally preferred. When using acetic anhydride, employing the minimum effective temperature and reaction time can help. Methods involving DCC, which can be performed at room temperature, are also a good option to avoid heat-induced cyclization.

Q4: I am observing a significant amount of polymeric byproduct. What can I do to prevent this?

A4: Polymer formation is often a result of prolonged heating at high temperatures. To mitigate this:

  • Optimize the reaction time and temperature to find the mildest conditions that still afford a good yield of the anhydride.

  • Consider using a dehydrating agent that allows for lower reaction temperatures, such as DCC.

  • Ensure that the starting levulinic acid is free from strong acid impurities that might catalyze polymerization.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Significant side reactions (e.g., polymerization, lactone formation).1. Increase reaction time or temperature moderately. Ensure the dehydrating agent is not expired. 2. Avoid excessive heating during purification (e.g., distillation). Use vacuum distillation at a lower temperature if possible. 3. Refer to the specific troubleshooting points for polymer and lactone formation.
Product is a Dark-Colored Oil or Solid 1. Formation of colored polymeric byproducts. 2. Thermal decomposition.1. Use milder reaction conditions. Purify the crude product by vacuum distillation or crystallization. 2. Avoid overheating during the reaction and purification.
Difficulty in Removing Dicyclohexylurea (DCU) 1. DCU is soluble in some organic solvents.1. If the reaction is performed in dichloromethane (B109758) (DCM), DCU will precipitate and can be removed by filtration. If other solvents where DCU is soluble are used, it may be necessary to remove the solvent and then triturate the residue with a solvent in which DCU is insoluble (e.g., hexane) before filtering.
Presence of N-acylurea Byproduct (with DCC) 1. This is a common side reaction with DCC, especially in solvents like THF or DMF.1. Use chlorinated solvents like dichloromethane. The addition of a coupling agent like 1-hydroxybenzotriazole (B26582) (HOBt) can sometimes suppress N-acylurea formation.
Contamination with Acetic Acid/Anhydride 1. Incomplete removal after synthesis using acetic anhydride.1. Purify the product by vacuum distillation, carefully monitoring the fractions. A second distillation may be necessary.
Product Hydrolyzes Back to Levulinic Acid 1. Exposure to moisture during workup or storage.1. Ensure all glassware is thoroughly dried. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a tightly sealed container with a desiccant.

Experimental Protocols

Synthesis of this compound using Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Heating: Heat the mixture to 100-120 °C and maintain this temperature for 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Purification: Remove the acetic acid and excess acetic anhydride by vacuum distillation. The this compound can then be purified by fractional vacuum distillation.

Synthesis of Fatty Acid Anhydrides using DCC (Adapted for this compound)
  • Reaction Setup: Dissolve levulinic acid (2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of DCC: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

  • Workup: Filter the reaction mixture to remove the precipitated DCU.

  • Purification: Wash the filtrate with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization.

Visual Troubleshooting Guides

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check for complete conversion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time_temp Increase reaction time/temperature or check reagent quality incomplete->increase_time_temp check_side_products Analyze for side products (NMR, GC-MS) complete->check_side_products polymers High levels of polymers? check_side_products->polymers yes_polymers Use milder conditions (lower temp/time) polymers->yes_polymers Yes lactones High levels of angelica lactones? polymers->lactones No yes_lactones Use lower temperature or DCC method lactones->yes_lactones Yes no_side_products Minimal side products lactones->no_side_products No check_workup Review workup and purification steps no_side_products->check_workup product_loss Potential product loss during purification (e.g., distillation) check_workup->product_loss

Troubleshooting workflow for low yield.

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions LA1 Levulinic Acid Anhydride This compound LA1->Anhydride + Dehydrating Agent AngelicaLactone Angelica Lactones (α, β) LA1->AngelicaLactone Intramolecular Cyclization (Heat) Polymers Oligomers/Polymers LA1->Polymers Intermolecular Condensation (Heat, Acid) LA2 Levulinic Acid LA2->Anhydride + Dehydrating Agent LA2->Polymers Anhydride->LA1 + H2O (Hydrolysis) Anhydride->LA2 + H2O (Hydrolysis) Water H2O

This compound formation and major side reactions.

References

improving reaction conditions for levulinic anhydride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The polymerization of levulinic anhydride (B1165640) is not well-documented in publicly available scientific literature. This guide is based on established principles of aliphatic polyanhydride synthesis and the known chemistry of ketones. The information provided should be considered a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the potential methods for polymerizing levulinic anhydride?

A1: Based on general polyanhydride chemistry, the most probable methods for polymerizing this compound are melt polycondensation and solution polycondensation. Ring-opening polymerization of a purified cyclic this compound monomer could also be a possibility, though this is less common for simple aliphatic anhydrides.

Q2: What are the main challenges in achieving high molecular weight poly(this compound)?

A2: Key challenges include ensuring high monomer purity, effectively removing byproducts like acetic acid during melt polycondensation, preventing side reactions involving the ketone group, and optimizing catalyst selection and concentration.[1][2][3] Inadequate removal of byproducts can limit the degree of polymerization.

Q3: What catalysts can be used for this compound polymerization?

A3: For melt polycondensation of aliphatic diacids to form polyanhydrides, various catalysts have been shown to be effective in increasing molecular weight. These include metal acetates (e.g., cadmium acetate), metal oxides (e.g., calcium oxide, zinc oxide), and other coordination catalysts.[4] The choice of catalyst will likely require empirical optimization for this compound.

Q4: How does the ketone group in this compound affect polymerization?

A4: The ketone group introduces the possibility of side reactions, especially at the high temperatures often used in melt polycondensation. These can include aldol-type condensation reactions, which could lead to branching or cross-linking, and discoloration of the final polymer. The alpha-hydrogens adjacent to the ketone are acidic and can be removed by base, forming an enolate that can react with other carbonyl groups.

Q5: What are the expected properties of poly(this compound)?

A5: As a polyanhydride, it is expected to be biodegradable and biocompatible, degrading into levulinic acid, a non-toxic monomer.[5] The presence of the ketone group in the backbone could potentially increase the polymer's polarity and affect its solubility and thermal properties compared to other aliphatic polyanhydrides.

Troubleshooting Guides

Issue 1: Low Polymer Yield or Low Molecular Weight
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature gradually, monitoring for degradation. - Optimize catalyst type and concentration.
Inefficient Removal of Byproducts (e.g., Acetic Acid) - For melt polycondensation, ensure a high vacuum is applied. - Use an efficient stirring mechanism to increase surface area for byproduct removal.
Monomer Impurity - Purify the this compound monomer before polymerization. - Ensure the monomer is completely dry.
Chain-Terminating Reactions - Minimize exposure to oxygen and moisture by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Polymer Discoloration (Yellowing or Browning)
Potential Cause Troubleshooting Steps
Thermal Degradation - Lower the polymerization temperature. - Reduce the reaction time.
Side Reactions of the Ketone Group - Consider using a lower polymerization temperature to minimize aldol-type reactions. - If using a catalyst, screen for catalysts that are less likely to promote ketone side reactions.
Oxidation - Ensure the reaction is carried out under a strict inert atmosphere.[6]
Issue 3: Inconsistent Batch-to-Batch Reproducibility
Potential Cause Troubleshooting Steps
Variations in Monomer Purity - Establish a consistent monomer purification and drying protocol.
Inconsistent Reaction Conditions - Precisely control temperature, reaction time, vacuum level, and stirring rate.
Catalyst Activity Variation - Use a fresh batch of catalyst for each reaction or establish a catalyst storage and handling protocol.

Data Presentation

Table 1: General Conditions for Melt Polycondensation of Aliphatic Dicarboxylic Acids (as a reference)

ParameterTypical RangeNotes
Temperature 160 - 200 °CHigher temperatures can lead to degradation.
Reaction Time 1 - 4 hoursDependent on monomer and catalyst.
Vacuum < 1 mmHgCrucial for removing byproducts.
Catalyst Metal oxides, acetates0.1 - 1.0 mol%
Activating Agent Acetic AnhydrideOften used in excess to form prepolymers.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound (Hypothetical)
  • Monomer Preparation: Levulinic acid is refluxed with excess acetic anhydride to form a prepolymer of acetylated levulinic acid. Excess acetic anhydride and the resulting acetic acid are removed under vacuum.

  • Polymerization: The prepolymer is heated to 160-180°C under high vacuum (<1 mmHg) with vigorous stirring. A catalyst (e.g., 0.5 mol% CaO) can be added at this stage.

  • Reaction Monitoring: The reaction progress can be monitored by observing the increase in melt viscosity.

  • Isolation: Once the desired viscosity is reached, the reaction is stopped, and the polymer is cooled under an inert atmosphere. The polymer can be purified by precipitation from a suitable solvent (e.g., dichloromethane) into a non-solvent (e.g., cold methanol).

Mandatory Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_analysis Analysis & Optimization monomer Levulinic Acid reflux Reflux to form Prepolymer monomer->reflux activating_agent Acetic Anhydride activating_agent->reflux vacuum_removal Vacuum Removal of Byproducts reflux->vacuum_removal melt_poly Melt Polycondensation (160-180°C, <1 mmHg) vacuum_removal->melt_poly characterization Characterization (GPC, NMR, FTIR) melt_poly->characterization catalyst Catalyst Addition (e.g., CaO) catalyst->melt_poly troubleshooting Troubleshooting characterization->troubleshooting If issues arise troubleshooting->melt_poly Adjust Conditions

Caption: Experimental workflow for optimizing this compound polymerization.

troubleshooting_pathway cluster_mw Low Molecular Weight cluster_color Discoloration start Polymerization Issue (e.g., Low MW, Discoloration) check_vacuum Check Vacuum Efficiency start->check_vacuum check_purity Verify Monomer Purity start->check_purity check_temp Lower Polymerization Temp start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst/Temp check_vacuum->optimize_catalyst check_purity->optimize_catalyst check_side_reactions Analyze for Ketone Side Reactions (e.g., Aldol Condensation) check_temp->check_side_reactions

References

Technical Support Center: Levulinic Anhydride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levulinic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of levulinic anhydride and how should it be stored?

This compound is a reactive chemical and should be handled with care to prevent degradation. It is susceptible to hydrolysis and can react with nucleophiles. For optimal stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[1] It is also advisable to protect it from light, as related compounds like levulinic acid can decompose upon exposure to sunlight.[1][2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis, which occurs in the presence of water to yield two molecules of levulinic acid.[3][4] Like other acid anhydrides, it can also undergo alcoholysis in the presence of alcohols to form an ester and a carboxylic acid, and aminolysis with amines to form an amide and a carboxylic acid.[3][4]

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze its hydrolysis.[5] Generally, the rate of hydrolysis is faster in alkaline (basic) conditions compared to acidic or neutral conditions.

Q4: What solvents are compatible with this compound?

This compound is soluble in a variety of organic solvents. Anhydrous aprotic solvents are generally preferred for reactions to prevent hydrolysis. Common compatible solvents include:

It is crucial to use anhydrous-grade solvents to minimize water content. The stability in protic solvents like alcohols will be limited due to the potential for solvolysis.[6]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product in a Reaction Involving this compound
Potential Cause Troubleshooting Step
Degradation of this compound Ensure that the this compound used is fresh and has been stored properly under anhydrous conditions. Consider purchasing a new batch from a reputable supplier.
Presence of Moisture Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ FTIR).[7] If the reaction is sluggish, consider increasing the reaction temperature, extending the reaction time, or using a catalyst (e.g., pyridine (B92270) or DMAP for acetylation reactions).[8]
Steric Hindrance If the nucleophile is sterically hindered, the reaction may require more forcing conditions such as higher temperatures or a more potent catalyst.[8]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Levulinic Acid Impurity This is likely due to the hydrolysis of this compound. Minimize exposure to water during the reaction and workup. A thorough aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like levulinic acid.[8]
Side Reactions Depending on the reaction conditions and substrates, side reactions may occur. Consider adjusting the reaction temperature or the order of addition of reagents. Purification techniques such as column chromatography may be necessary to separate the desired product from byproducts.[8]

Quantitative Data Summary

Table 1: General Stability of this compound

Condition Stability Primary Degradation Product(s) Notes
Presence of Water UnstableLevulinic AcidHydrolysis is catalyzed by both acid and base.[5]
Elevated Temperature DecomposesVariesThe decomposition temperature of the related levulinic acid is approximately 245.5°C.[9]
Exposure to Light Potentially UnstablePhotodegradation ProductsLevulinic acid, the hydrolysis product, is known to degrade in sunlight.[2]
Presence of Alcohols ReactiveLevulinate Ester, Levulinic AcidUndergoes alcoholysis.
Presence of Amines ReactiveLevulinic Amide, Levulinic AcidUndergoes aminolysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent
  • Preparation of Stock Solution: Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several sealed vials. For each time point to be tested, prepare a separate vial.

  • Incubation: Store the vials under the desired experimental conditions (e.g., specific temperature, protected from light).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction. This could involve rapid cooling or derivatization.

  • Analysis: Analyze the sample immediately using a suitable analytical method, such as HPLC, to quantify the amount of remaining this compound and the formation of levulinic acid.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: HPLC Method for Monitoring this compound Degradation

This method is adapted from procedures for analyzing levulinic acid and can be used to separate this compound from its primary degradation product, levulinic acid.

  • Column: A mixed-mode or reverse-phase column can be effective. A weak anion-exchange/reversed-phase liquid chromatography (LC) column has been shown to be successful for analyzing levulinic acid and related byproducts.[10][11]

  • Mobile Phase: A buffered mobile phase is recommended to ensure consistent ionization of levulinic acid. An example is a 10mM phosphate (B84403) buffer containing 5% acetonitrile with a pH of 5.5.[10][11]

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.[12]

  • Detection: UV detection is suitable for levulinic acid.

  • Standard Preparation: Prepare standard solutions of both this compound and levulinic acid at known concentrations to determine their respective retention times and to create calibration curves for quantification.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis cluster_aminolysis Aminolysis LA_Anhydride This compound LA Levulinic Acid LA_Anhydride->LA + H2O Ester Levulinate Ester LA_Anhydride->Ester + R-OH Amide Levulinic Amide LA_Anhydride->Amide + R-NH2 Ester->LA (Side Product) Amide->LA (Side Product)

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow Start Low/No Product Yield CheckAnhydride Check Anhydride Quality and Storage Start->CheckAnhydride Moisture Check for Moisture Contamination CheckAnhydride->Moisture Good Solution1 Use Fresh Anhydride CheckAnhydride->Solution1 Poor ReactionConditions Optimize Reaction Conditions Moisture->ReactionConditions Dry Solution2 Use Anhydrous Solvents & Inert Atmosphere Moisture->Solution2 Wet StericHindrance Consider Steric Hindrance ReactionConditions->StericHindrance Optimized Solution3 Increase Temp/Time, Add Catalyst ReactionConditions->Solution3 Not Optimized Solution4 Use Forcing Conditions/Stronger Catalyst StericHindrance->Solution4 Is a Factor End Improved Yield StericHindrance->End Not a Factor Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Levulinic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving levulinic anhydride (B1165640).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and subsequent reactions of levulinic anhydride.

Synthesis of this compound

Q1: My this compound synthesis has a low yield. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis often stem from incomplete reaction, side reactions, or degradation of the product. Here are common causes and troubleshooting strategies:

  • Inadequate Dehydrating Agent: The choice and amount of dehydrating agent are critical.

    • Using Acetic Anhydride: Ensure a sufficient excess of acetic anhydride is used to drive the equilibrium towards the product. Heating the reaction mixture can also improve the reaction rate.

    • Using DCC (N,N'-Dicyclohexylcarbodiimide): Use at least 0.5 equivalents of DCC for every equivalent of levulinic acid. Ensure the DCC is of high purity and handled under anhydrous conditions.

  • Presence of Water: this compound is sensitive to moisture and can hydrolyze back to levulinic acid.

    • Solution: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Side Reactions: The ketone group in levulinic acid can potentially undergo side reactions, although this is less common under standard anhydride synthesis conditions.

    • Solution: Maintain the recommended reaction temperature to avoid potential side reactions.

  • Purification Losses: this compound can be lost during workup and purification.

    • Solution: Minimize aqueous washes. If distillation is used for purification, ensure the system is under high vacuum to prevent thermal decomposition.

Q2: The synthesized this compound is dark-colored. What causes this and how can I purify it?

A: Discoloration is often due to impurities from the starting levulinic acid or from side reactions during the synthesis.

  • Purification Methods:

    • Distillation: Vacuum distillation is the most effective method for purifying this compound. It is crucial to use a high-vacuum system to keep the distillation temperature low and prevent thermal decomposition.

    • Recrystallization: If the anhydride is a solid, recrystallization from a suitable non-protic solvent can be effective.

    • Filtration: If the discoloration is due to particulate matter, filtration through a pad of celite or activated carbon can be helpful.

Reactions of this compound (Acylation)

Q3: My acylation reaction with this compound is slow or incomplete. How can I drive it to completion?

A: Incomplete acylation reactions are a common issue. Consider the following factors:

  • Nucleophile Reactivity: The reactivity of the alcohol or amine plays a significant role. Hindered or electron-poor nucleophiles will react more slowly.

    • Solution: For less reactive nucleophiles, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or a strong acid. Increasing the reaction temperature may also be necessary.

  • Stoichiometry: Ensure the stoichiometry of the reactants is appropriate.

    • Solution: Using a slight excess of the this compound can help drive the reaction to completion.

  • Reaction Conditions: The solvent and temperature can greatly influence the reaction rate.

    • Solution: Use a polar, aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate. Gentle heating is often required.

Q4: I am observing the formation of byproducts in my acylation reaction. What are they and how can I minimize them?

A: The primary byproduct is levulinic acid, formed from the reaction of the anhydride with any moisture or as the leaving group in the acylation.

  • Minimizing Byproducts:

    • Anhydrous Conditions: As with the synthesis, maintaining strict anhydrous conditions is crucial to prevent hydrolysis of the anhydride.

    • Workup: A standard aqueous workup can effectively remove the levulinic acid byproduct. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to extract the acidic byproduct.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis and a representative acylation reaction of this compound. Note that these are general conditions and may require optimization.

Table 1: Synthesis of this compound from Levulinic Acid

Dehydrating AgentMolar Ratio (Agent:Acid)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)
Acetic Anhydride2:1None100-1402-470-85
DCC0.5:1Dichloromethane0 to RT1-380-95

Table 2: Acylation of Benzyl (B1604629) Alcohol with this compound

CatalystMolar Ratio (Anhydride:Alcohol)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)
None1.2:1Toluene607-10~90
DMAP (cat.)1.1:1DichloromethaneRT2-4>95

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1.0 eq).

  • Reaction: Add acetic anhydride (2.0 eq) to the flask. Heat the mixture to 120 °C and stir for 3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless oil or a white solid upon cooling.[1]

Protocol 2: Acylation of Benzyl Alcohol with this compound
  • Setup: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add this compound (1.2 eq).

  • Catalyst Addition (Optional): For faster reaction, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagents & Conditions start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_reagent Increase Dehydrating Agent or Reaction Time/Temp incomplete_reaction->increase_reagent Yes purification_issue Purification Issues? side_reactions->purification_issue No anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Yes (Hydrolysis) optimize_temp Optimize Reaction Temperature side_reactions->optimize_temp Yes (Other) optimize_purification Optimize Purification (e.g., high vacuum distillation) purification_issue->optimize_purification Yes end Improved Yield increase_reagent->end anhydrous->end optimize_temp->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Reaction Pathway for Acylation with this compound

Acylation_Pathway cluster_reactants Reactants cluster_products Products Levulinic_Anhydride This compound Acylated_Product Acylated Product (Ester or Amide) Levulinic_Anhydride->Acylated_Product Levulinic_Acid Levulinic Acid (Byproduct) Levulinic_Anhydride->Levulinic_Acid Nucleophile Nucleophile (Alcohol or Amine) Nucleophile->Acylated_Product

Caption: General reaction pathway for the acylation of a nucleophile with this compound.

References

Technical Support Center: Catalyst Deactivation in Levulinic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in levulinic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for levulinic anhydride synthesis?

A1: The synthesis of this compound from levulinic acid is primarily an acid-catalyzed dehydration and self-condensation reaction. Solid acid catalysts are favored for their ease of separation and potential for regeneration. Commonly investigated catalysts include zeolites (particularly H-Beta) and sulfonic acid resins like Amberlyst-15.[1] These materials possess the necessary Brønsted and/or Lewis acid sites to facilitate the reaction.[2]

Q2: My catalyst activity is decreasing over time. What are the likely causes?

A2: Catalyst deactivation in this process is a common issue and can stem from several mechanisms:

  • Coking/Fouling: The most prevalent cause is the formation of carbonaceous deposits, often referred to as coke or humins, on the catalyst surface and within its pores. These deposits block active sites and restrict access of reactants.[2][3]

  • Leaching: The active acid sites of the catalyst, particularly in the case of supported catalysts or ion-exchange resins, can gradually dissolve or "leach" into the reaction medium, leading to a permanent loss of activity.[2]

  • Poisoning: Impurities in the levulinic acid feed can strongly adsorb to the catalytic sites, rendering them inactive.

Q3: How can I tell which deactivation mechanism is affecting my catalyst?

A3: Identifying the primary deactivation mechanism often requires catalyst characterization techniques:

  • Thermogravimetric Analysis (TGA): A significant weight loss upon heating the spent catalyst in an oxidizing atmosphere indicates the presence of coke.

  • Spectroscopic Methods (FTIR, Raman): These techniques can identify the functional groups and molecular structures of the deposits on the catalyst surface.

  • Elemental Analysis of the Reaction Mixture: Detecting leached active species (e.g., sulfur from sulfonic acid resins) in the product mixture confirms leaching.

  • Surface Area and Porosity Analysis (BET): A decrease in surface area and pore volume of the spent catalyst often points to pore blockage by coke.

Q4: Can I regenerate my deactivated catalyst?

A4: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method is calcination , which involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the carbonaceous deposits.[1] For catalysts deactivated by leaching, regeneration is generally not feasible, and fresh catalyst is required.

Q5: What is the expected lifespan of a solid acid catalyst in this compound synthesis?

A5: The lifespan of a catalyst is highly dependent on the specific catalyst type, reaction conditions (temperature, pressure, solvent), and purity of the levulinic acid feed. While some catalysts may show stable performance for several cycles with regeneration, a gradual decline in activity is common.[1]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Gradual decrease in levulinic acid conversion over several runs. Coke formation on the catalyst surface and in pores.1. Regenerate the catalyst via calcination (see Experimental Protocols). 2. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, shorter reaction time). 3. Characterize the spent catalyst using TGA to confirm coking.
Sudden and significant drop in catalyst activity. Catalyst poisoning from feed impurities.1. Analyze the levulinic acid feed for potential poisons (e.g., sulfur or nitrogen compounds). 2. Purify the feedstock before the reaction.
Decreasing activity with each cycle, even after regeneration. Leaching of active sites.1. Analyze the reaction mixture for traces of the catalyst's active components. 2. Consider using a more stable catalyst support or a catalyst with stronger anchoring of the active sites.
Increase in pressure drop across a packed-bed reactor. Catalyst particle agglomeration or significant coke formation leading to bed plugging.1. Visually inspect the catalyst bed. 2. If coking is suspected, perform a regeneration cycle. 3. Consider using a catalyst with higher mechanical strength.
Change in product selectivity (e.g., formation of undesired byproducts). Alteration of acid site properties due to deactivation or changes in the reaction mechanism.1. Characterize the acid sites of the fresh and spent catalyst (e.g., via ammonia (B1221849) TPD). 2. Re-evaluate the reaction conditions and analyze the byproduct profile to understand the competing reactions.

Quantitative Data on Catalyst Performance and Deactivation

The following table summarizes representative data on the performance and stability of solid acid catalysts in reactions related to levulinic acid conversion. Note that data specifically for this compound synthesis is limited in publicly available literature; therefore, data from closely related self-condensation reactions are presented.

CatalystReactantKey Product(s)Initial Conversion (%)Conversion after ReuseDeactivation CauseRegeneration Method
H-Beta 19 ZeoliteLevulinic AcidLevulinic Acid Dimers79Activity loss observed, but can be restoredFormation of organic deposits (coke)Calcination in air[1]
Amberlyst-15FructoseLevulinic Acid52Decreased to 30% after 5 runsNot specified, likely fouling/leachingWashing with water and acetone (B3395972)

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis and Catalyst Stability Testing
  • Reactor Setup: A batch reactor equipped with a magnetic stirrer and a temperature controller is charged with levulinic acid and the solid acid catalyst (e.g., 10 wt% of the levulinic acid mass).

  • Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 140-160 °C) under stirring. The reaction is allowed to proceed for a specified time (e.g., 4-24 hours).

  • Product Analysis: After the reaction, the reactor is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The liquid products are analyzed by techniques such as HPLC or GC-MS to determine the conversion of levulinic acid and the yield of this compound and other products.

  • Catalyst Reuse Study: The recovered catalyst is washed with a suitable solvent (e.g., acetone), dried, and then used in a subsequent reaction cycle under the same conditions to evaluate its stability and reusability.

Protocol 2: Regeneration of Coked Zeolite Catalyst via Calcination
  • Catalyst Recovery: After a reaction cycle, the coked catalyst is recovered from the reaction mixture and washed thoroughly with a solvent like acetone to remove any adsorbed organic molecules that are not part of the coke structure.

  • Drying: The washed catalyst is dried in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: The dried catalyst is placed in a furnace. The temperature is ramped up (e.g., at a rate of 5 °C/min) to a final calcination temperature (e.g., 500-550 °C) in a flow of air or a mixture of an inert gas and oxygen. This temperature is held for a specified duration (e.g., 3-5 hours) to ensure complete combustion of the coke.

  • Cooling: After calcination, the catalyst is allowed to cool down to room temperature before being used in the next reaction.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathways

DeactivationPathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms Active Active Sites on Catalyst Coking Coking/Fouling (Pore Blockage) Active->Coking Organic Deposits Leaching Leaching (Loss of Active Sites) Active->Leaching Dissolution of Sites Poisoning Poisoning (Site Inactivation) Active->Poisoning Impurity Adsorption Deactivated Deactivated Catalyst Coking->Deactivated Leaching->Deactivated Poisoning->Deactivated

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting Logic Flow

TroubleshootingFlow Start Decreased Catalyst Performance Check_Gradual Is the deactivation gradual? Start->Check_Gradual Check_Sudden Is the deactivation sudden? Check_Gradual->Check_Sudden No Coking_Leaching Likely Coking or Leaching Check_Gradual->Coking_Leaching Yes Poisoning Likely Poisoning Check_Sudden->Poisoning Yes Regenerate Attempt Regeneration (Calcination) Coking_Leaching->Regenerate Purify_Feed Purify Feedstock Poisoning->Purify_Feed Check_Regen Is activity restored? Regenerate->Check_Regen Coking_Confirmed Deactivation was due to Coking Check_Regen->Coking_Confirmed Yes Leaching_Suspected Suspect Leaching Check_Regen->Leaching_Suspected No End Problem Resolved Coking_Confirmed->End Leaching_Suspected->End Purify_Feed->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Monitoring Levulinic Anhydride Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the reaction progress of levulinic anhydride (B1165640). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for monitoring the progress of reactions involving levulinic anhydride?

A1: The progress of reactions involving this compound, such as esterification or polymerization, can be monitored using a variety of analytical techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available instrumentation. Commonly used methods include:

  • Gas Chromatography (GC) : Ideal for volatile compounds. Derivatization may be necessary to increase the volatility and thermal stability of levulinic acid and its derivatives.[1]

  • High-Performance Liquid Chromatography (HPLC) : A versatile technique for separating and quantifying non-volatile or thermally sensitive compounds in a reaction mixture.[2][3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis of reactants and products directly in the reaction mixture.[2][8][9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Particularly useful for in-situ and real-time monitoring of the disappearance of the anhydride functional group and the appearance of new functional groups (e.g., esters, amides).[3][12][13][14][15]

  • Titration : A classical and cost-effective method for determining the concentration of acidic or basic species in the reaction mixture, which can be correlated to the consumption of this compound or the formation of acidic products.[16][17][18][19]

Q2: How can I prepare my samples for analysis by Gas Chromatography (GC)?

A2: Proper sample preparation is crucial for accurate GC analysis of this compound and its reaction products. Due to the polarity and potential thermal instability of levulinic acid (which can be present from hydrolysis of the anhydride), derivatization is often recommended. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using different analytical methods to monitor this compound reactions.

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the injector liner or column.- Incomplete derivatization.- Column degradation.- Use a deactivated liner and/or a column specifically designed for acidic compounds.- Optimize the derivatization reaction conditions (time, temperature, reagent excess).- Condition the column or replace it if it's old or has been exposed to oxygen at high temperatures.
Ghost Peaks - Contamination from the septum, liner, or syringe.- Carryover from a previous injection.- Use high-quality, low-bleed septa.- Regularly clean or replace the injector liner and syringe.- Implement a thorough wash sequence for the syringe between injections.
Poor Reproducibility - Inconsistent injection volume.- Sample degradation in the hot injector.- Non-uniform derivatization.- Use an autosampler for precise injections.- Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.- Ensure consistent and complete derivatization for all samples and standards.
No Peaks or Very Small Peaks - Leak in the system.- Incorrect split ratio.- Detector not turned on or not sensitive to the analytes.- Perform a leak check of the GC system.- Adjust the split ratio to allow more sample onto the column (for trace analysis).- Ensure the detector is on, and its parameters are appropriate for your analytes.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Broad or Split Peaks - Column aging or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure consistent ionization of acidic analytes.- Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.- Replace the column if retention times continue to shift with a new mobile phase.
High Backpressure - Clogged frit or column.- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.- Back-flush the column (if recommended by the manufacturer) or replace the inlet frit.- If the pressure remains high, the column may need to be replaced.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Use high-purity solvents and additives.- Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols & Data

Protocol 1: Monitoring the Esterification of this compound with Ethanol by GC-MS

Objective: To quantify the conversion of this compound to ethyl levulinate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Acid catalyst (e.g., sulfuric acid)

  • Internal standard (e.g., dodecane)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent for dilution (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol. Add the acid catalyst and the internal standard. Heat the reaction mixture to the desired temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching & Derivatization: Immediately quench the reaction by diluting the aliquot in a known volume of cold, anhydrous dichloromethane. To a portion of this diluted sample, add an excess of BSTFA. Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

Parameter Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min

| MS Detector | Scan mode (e.g., 40-400 m/z) |

Data Analysis:

  • Identify the peaks corresponding to the TMS-derivatives of levulinic acid (from hydrolysis of unreacted anhydride), ethyl levulinate, and the internal standard based on their retention times and mass spectra.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Use a calibration curve to determine the concentration of each component over time and calculate the reaction conversion.

Quantitative Data Summary: Esterification of Levulinic Acid with Various Alcohols[18][19]
AlcoholCatalystTemperature (°C)Time (h)Conversion (%)
MethanolSnMCM-41-80120390.1
EthanolSn-TUD-11204~83
n-ButanolAl-MCM-411208>90

Visualizing Workflows and Pathways

Experimental Workflow for Monitoring this compound Esterification

G Workflow for Monitoring this compound Esterification cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Processing reaction_setup 1. Set up reaction: This compound + Alcohol + Catalyst sampling 2. Withdraw aliquots at time intervals reaction_setup->sampling quench_derivativate quench_derivativate sampling->quench_derivativate quench_derivatize 3. Quench and derivatize (for GC analysis) analysis 4. Analyze by GC-MS or HPLC data_analysis 5. Quantify components and determine conversion analysis->data_analysis quench_derivativate->analysis

Caption: Workflow for monitoring this compound esterification.

Logical Relationship for Troubleshooting HPLC Peak Broadening

G Troubleshooting HPLC Peak Broadening cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Broad Peaks cause1 Column Contamination/ Aging issue->cause1 cause2 Inappropriate Mobile Phase pH issue->cause2 cause3 Sample Solvent Mismatch issue->cause3 solution1 Wash or replace column cause1->solution1 solution2 Adjust mobile phase pH cause2->solution2 solution3 Dissolve sample in mobile phase cause3->solution3

Caption: Troubleshooting logic for broad peaks in HPLC analysis.

References

impact of impurities on levulinic anhydride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Levulinic Anhydride (B1165640)

Welcome to the Technical Support Center for levulinic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of impurities on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they originate?

A1: The most common impurities in this compound typically originate from its synthesis, which is most often the dehydration of levulinic acid. These impurities can include:

  • Residual Levulinic Acid: Incomplete conversion during the anhydride synthesis leads to the presence of the starting material.

  • Water: As a byproduct of the dehydration reaction or from atmospheric moisture, water is a critical impurity. Acid anhydrides are susceptible to hydrolysis and will react with water to revert to the corresponding carboxylic acids.[1][2][3]

  • Dehydrating Agent Residues: Depending on the synthetic route, residual dehydrating agents or their byproducts may be present.

  • Color Bodies/Polymeric Materials: During the synthesis of levulinic acid, especially from biomass, side reactions can form humins and other polymeric materials which can carry over and discolor the anhydride.[4][5]

  • Angelica Lactones: These are common byproducts formed during the production of levulinic acid and can be present as impurities.[6][7][8][9]

Q2: How does the presence of water affect my reactions with this compound?

A2: Water is a significant impurity as it readily reacts with this compound in a hydrolysis reaction to form two equivalents of levulinic acid.[1][2][3] This has several consequences for your experiments:

  • Reduced Yield: The hydrolysis of this compound consumes the desired reagent, leading to a lower yield of your target product.

  • Stoichiometric Imbalance: The unintended formation of levulinic acid disrupts the stoichiometry of your reaction, which can be critical for achieving high conversions and selectivity.

  • Introduction of an Acid Catalyst: The generated levulinic acid can act as an unintended acid catalyst, potentially promoting side reactions.

Q3: Can residual levulinic acid in my this compound sample cause issues?

A3: Yes, residual levulinic acid can impact your reaction in several ways:

  • Inaccurate Stoichiometry: If the purity of your this compound is not accounted for, the presence of levulinic acid will lead to an overestimation of the anhydride content, resulting in incorrect stoichiometry in your reaction setup.

  • Competitive Reactions: Levulinic acid can compete with the anhydride in reactions with nucleophiles, although the anhydride is generally more reactive.[1]

  • Altered Reaction Kinetics: The presence of the acid can alter the polarity and composition of the reaction mixture, potentially affecting reaction rates.

Q4: My this compound is discolored (yellow to brown). Is it still usable?

A4: Discoloration often indicates the presence of impurities such as polymeric materials or degradation products.[4] While the anhydride may still be reactive, these impurities can:

  • Lower the effective concentration of the anhydride.

  • Interfere with downstream purification of your product.

  • Potentially act as inhibitors or catalysts for undesired side reactions.

For applications requiring high purity, it is recommended to purify the discolored this compound before use.

Troubleshooting Guides

Issue 1: Low Yield in Esterification or Amidation Reactions
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis of this compound Check for the presence of water in your anhydride and reaction solvents.Dry solvents using appropriate methods (e.g., molecular sieves). Store this compound in a desiccator. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Verify the purity of your this compound.Use an analytical technique like titration or qNMR to determine the exact purity of your anhydride and adjust the stoichiometry accordingly.
Degraded Reagent The anhydride may have degraded during storage.If the anhydride is old or has been improperly stored, consider synthesizing a fresh batch or purifying the existing stock.
Issue 2: Unexpected Side Products
Potential Cause Troubleshooting Step Recommended Action
Presence of Catalytic Impurities Analyze the this compound for residual acids or bases from its synthesis.Purify the this compound by recrystallization or distillation to remove catalytic impurities.
Reaction with Impurities Consider if impurities like Angelica lactones could be participating in side reactions.Characterize the impurity profile of your starting material to identify potential reactants.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to decomposition.Optimize reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by TLC or HPLC.

Quantitative Data

The impact of impurities is often observed as a decrease in the yield of the desired product. The following table provides a hypothetical representation of how the purity of this compound might affect the yield of a model esterification reaction.

Purity of this compound (%)Predominant ImpurityTheoretical Yield of Ester (%)Observed Yield of Ester (%)
99-10095-98
95Levulinic Acid9588-92
90Water/Levulinic Acid9075-80
85Polymeric Impurities8560-70 (with purification difficulties)

Note: This table is illustrative. Actual yields will vary depending on the specific reaction conditions and the nature of the nucleophile.

Experimental Protocols

Protocol 1: Determination of this compound Purity by Titration

This method determines the total acid content after hydrolysis of the anhydride.

Principle: this compound is hydrolyzed to two equivalents of levulinic acid, which is then titrated with a standardized solution of sodium hydroxide.

Apparatus:

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

Reagents:

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 95% ethanol to dissolve the sample.

  • Add 50 mL of distilled water to the flask to facilitate hydrolysis of the anhydride.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

Calculation: Purity (%) = (V × M × MW) / (2 × w × 1000) × 100

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of NaOH solution (mol/L)

  • MW = Molecular weight of this compound (214.20 g/mol )

  • w = Weight of the sample (g)

  • The factor of 2 accounts for the two equivalents of acid produced from one mole of anhydride.

Protocol 2: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

This method can be used to separate and quantify this compound and its common impurities like levulinic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid is typically used. A common gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Ramp to 90% Acetonitrile

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile

Procedure:

  • Standard Preparation: Prepare standard solutions of levulinic acid and purified this compound in the mobile phase at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Detection: Monitor the elution at a wavelength of 210 nm.

  • Quantification: Determine the concentration of levulinic acid and other impurities by comparing the peak areas in the sample chromatogram to those of the standards.

Visualizations

impurity_impact cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities cluster_reaction Intended Reaction cluster_side_reactions Side Reactions Levulinic Acid Levulinic Acid This compound (Pure) This compound (Pure) Levulinic Acid->this compound (Pure) Dehydration This compound (Impure) This compound (Impure) This compound (Pure)->this compound (Impure) Water Water Water->this compound (Impure) Residual Levulinic Acid Residual Levulinic Acid Residual Levulinic Acid->this compound (Impure) Competitive Reaction Competitive Reaction Residual Levulinic Acid->Competitive Reaction Degradation Products Degradation Products Degradation Products->this compound (Impure) Desired Product (Ester/Amide) Desired Product (Ester/Amide) This compound (Impure)->Desired Product (Ester/Amide) Hydrolysis Hydrolysis This compound (Impure)->Hydrolysis Reaction with Water Nucleophile (e.g., Alcohol, Amine) Nucleophile (e.g., Alcohol, Amine) Nucleophile (e.g., Alcohol, Amine)->Desired Product (Ester/Amide) Nucleophile (e.g., Alcohol, Amine)->Competitive Reaction Levulinic Acid (Byproduct) Levulinic Acid (Byproduct) Hydrolysis->Levulinic Acid (Byproduct)

Caption: Logical flow of impurity introduction and its impact on reactivity.

troubleshooting_workflow start Low Reaction Yield or Unexpected Byproducts check_purity 1. Assess Purity of this compound (Titration, HPLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure check_conditions 2. Review Reaction Conditions (Temperature, Time, Atmosphere) is_pure->check_conditions Yes purify 3. Purify this compound (Recrystallization, Distillation) is_pure->purify No rerun 4. Rerun Reaction with Purified Reagent and Optimized Conditions check_conditions->rerun purify->check_purity

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Enhancing the Shelf Life of Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and shelf life of levulinic anhydride (B1165640).

Troubleshooting Guide

Researchers may encounter several issues during the storage and handling of levulinic anhydride, primarily related to its degradation. This guide provides a systematic approach to identifying and resolving these common problems.

Issue Potential Cause Recommended Action
Change in Physical Appearance (e.g., clumping, discoloration, liquid formation) Hydrolysis due to moisture absorption.Store in a tightly sealed container with a desiccant. Handle in a dry atmosphere (e.g., glove box or under an inert gas).
Thermal degradation.Store at recommended low temperatures, avoiding frequent temperature fluctuations.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) Hydrolysis to levulinic acid.Purify the sample by recrystallization or distillation if appropriate. Ensure all solvents and reagents used in experiments are anhydrous.
Polymerization.Avoid prolonged storage at elevated temperatures. Consider the use of polymerization inhibitors if compatible with the intended application.
Inconsistent Reaction Yields or Kinetics Degradation of the starting material.Always use freshly opened or properly stored this compound. Re-evaluate the purity of the material before use.
Presence of catalytic impurities (acidic or basic residues).Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis. As a cyclic anhydride, it is susceptible to reaction with water, which cleaves the anhydride bond to form two molecules of levulinic acid.[1] Other potential degradation pathways, especially at elevated temperatures, include thermal decomposition and polymerization.

2. What are the ideal storage conditions for this compound?

To maximize its shelf life, this compound should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.

3. How can I visually assess the quality of my this compound?

This compound is typically a white crystalline powder.[1] Signs of degradation may include a change in color, the presence of clumps or a sticky consistency, or the appearance of a liquid phase, all of which can indicate moisture absorption and hydrolysis.

4. What is the expected shelf life of this compound?

The shelf life of this compound is highly dependent on storage conditions. When stored properly in an unopened, sealed container, it can be stable for extended periods. However, once opened, the exposure to atmospheric moisture will accelerate its degradation. Regular purity checks are recommended for opened containers.

5. Can I use stabilizers to enhance the shelf life of this compound?

While specific stabilizers for this compound are not extensively documented, the use of desiccants in the storage container is a practical way to minimize hydrolysis. For specific applications where trace amounts of additives are acceptable, certain acid scavengers or moisture scavengers could potentially be employed, but their compatibility and impact on downstream reactions must be thoroughly evaluated.

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC

This method is adapted from established procedures for other organic anhydrides and levulinic acid.[3][4][5][6]

  • Objective: To quantify the purity of this compound and detect the presence of levulinic acid as the primary degradation product.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Materials:

    • This compound sample

    • Levulinic acid reference standard

    • Acetonitrile (HPLC grade, anhydrous)

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable acidic modifier)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile. A typical starting point is a 95:5 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of levulinic acid reference standard in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of anhydrous acetonitrile.

    • Analysis: Inject the standards and the sample solution into the HPLC system.

    • Quantification: Identify and quantify the levulinic acid peak in the sample chromatogram based on the retention time and calibration curve of the levulinic acid standard. The purity of the this compound can be estimated by the absence or minimal presence of the levulinic acid peak.

Protocol 2: Monitoring Hydrolysis of this compound by FTIR Spectroscopy

This protocol is based on the use of in-situ FTIR to monitor the hydrolysis of other anhydrides.[7][8]

  • Objective: To qualitatively and semi-quantitatively monitor the rate of hydrolysis of this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) probe or a suitable transmission cell.

  • Procedure:

    • Acquire a reference spectrum of high-purity this compound.

    • Acquire a reference spectrum of levulinic acid.

    • Expose the this compound sample to a controlled humid environment or dissolve it in a solvent containing a known amount of water.

    • Acquire FTIR spectra at regular time intervals.

    • Analysis: Monitor the decrease in the characteristic anhydride carbonyl stretching bands (typically around 1820-1750 cm⁻¹) and the corresponding increase in the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹) and the broad O-H stretching band (around 3300-2500 cm⁻¹).

Visualizations

degradation_pathway levulinic_anhydride This compound levulinic_acid Levulinic Acid (2 molecules) levulinic_anhydride->levulinic_acid Hydrolysis water Water (H₂O)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting storage Store in cool, dry, dark place (Inert atmosphere recommended) handling Handle in dry environment storage->handling hplc HPLC Analysis (Quantify levulinic acid) handling->hplc ftir FTIR Analysis (Monitor anhydride & acid peaks) handling->ftir degradation Degradation Observed (e.g., clumping, low purity) hplc->degradation ftir->degradation action Review Storage & Handling Purify if necessary degradation->action

Caption: Recommended workflow for handling and analysis.

References

Technical Support Center: Cost-Effective Production of Levulinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cost-effective production of levulinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of levulinic anhydride from levulinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common cost-effective methods for synthesizing this compound?

A1: The most common cost-effective methods for synthesizing this compound involve the dehydration of levulinic acid using a dehydrating agent. Commonly used reagents for this purpose include acetic anhydride, phosphorus pentoxide (P₂O₅), and dicyclohexylcarbodiimide (B1669883) (DCC). The choice of reagent often depends on the desired scale, purity requirements, and cost considerations.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Reaction conditions vary depending on the chosen dehydrating agent.

  • With Acetic Anhydride: This method typically involves heating levulinic acid with an excess of acetic anhydride, often with a catalytic amount of a strong acid like sulfuric acid. The reaction is usually carried out at elevated temperatures (e.g., 100-140°C) for several hours.

  • With Phosphorus Pentoxide (P₂O₅): This is a powerful dehydrating agent. The reaction is typically performed in an inert solvent at a controlled temperature to manage the exothermic nature of the reaction.

  • With Dicyclohexylcarbodiimide (DCC): DCC is a milder dehydrating agent often used for smaller-scale syntheses where cost is less of a concern. The reaction is typically carried out in an anhydrous organic solvent at room temperature or with gentle heating.

Q3: What are the main byproducts to expect, and how can they be removed?

A3: The primary byproduct depends on the dehydrating agent used.

  • Acetic Anhydride: The main byproduct is acetic acid. This can be removed by distillation.

  • Phosphorus Pentoxide: The byproduct is phosphoric acid and its various condensed forms. These are typically removed by quenching the reaction mixture with water and separating the aqueous layer.

  • DCC: The main byproduct is dicyclohexylurea (DCU), which is a solid and can be removed by filtration.

A potential side reaction is the intramolecular cyclization of levulinic acid to form α-angelica lactone, especially at higher temperatures.[1] Purification is typically achieved through vacuum distillation or recrystallization.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by monitoring the disappearance of the starting material (levulinic acid) using High-Performance Liquid Chromatography (HPLC). Infrared (IR) spectroscopy can also be used to monitor the appearance of the characteristic anhydride carbonyl peaks.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time.- Increase reaction temperature (monitor for side reactions).- Ensure efficient stirring.- Check the purity and activity of the dehydrating agent.
Presence of water - Use anhydrous reagents and solvents.- Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of product - Avoid excessive heating or prolonged reaction times, which can lead to the formation of α-angelica lactone.[1]
Loss during workup - Ensure complete extraction of the product if using a solvent extraction method.- Optimize distillation conditions (pressure and temperature) to prevent product decomposition.
Issue 2: Product is Contaminated with Starting Material (Levulinic Acid)
Possible Cause Suggested Solution
Insufficient dehydrating agent - Use a slight excess of the dehydrating agent.
Inefficient purification - Optimize the vacuum distillation process to achieve better separation.- Consider recrystallization from a suitable solvent to improve purity.
Issue 3: Formation of a Tar-like Substance
Possible Cause Suggested Solution
High reaction temperature - Lower the reaction temperature and increase the reaction time.
Charring by strong dehydrating agents - Add the dehydrating agent (e.g., P₂O₅) portion-wise and with efficient cooling to control the reaction exotherm.

Data Presentation

Table 1: Comparison of Common Dehydrating Agents for this compound Synthesis

Dehydrating AgentTypical Molar Ratio (Agent:Levulinic Acid)Typical Temperature (°C)Typical Reaction Time (hours)Typical Yield (%)Cost-EffectivenessKey Considerations
Acetic Anhydride2:1 to 5:1100 - 1402 - 670 - 85HighRequires distillation to remove acetic acid byproduct.
Phosphorus Pentoxide (P₂O₅)0.5:1 to 1:125 - 801 - 480 - 95ModerateHighly exothermic reaction, requires careful handling.
Dicyclohexylcarbodiimide (DCC)1.1:125 - 502 - 885 - 95LowForms solid DCU byproduct which is easily filtered off.

Note: The data presented in this table are estimates based on general anhydride synthesis and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

Materials:

  • Levulinic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid and an excess of acetic anhydride (e.g., 3 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a cold saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound using Phosphorus Pentoxide (P₂O₅)

Materials:

  • Levulinic acid

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous inert solvent (e.g., dichloromethane (B109758) or chloroform)

  • Ice water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve levulinic acid in an anhydrous inert solvent.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus pentoxide in small portions to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the phosphorus oxides.

  • Separate the organic layer.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Levulinic Acid + Dehydrating Agent reaction Reaction Mixture start->reaction heating Heating & Stirring reaction->heating quenching Quenching heating->quenching extraction Solvent Extraction quenching->extraction drying Drying extraction->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic decision decision issue issue start Start Experiment check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No successful_synthesis Successful Synthesis check_yield->successful_synthesis Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction water_present Water Present? incomplete_reaction->water_present No optimize_conditions Optimize Conditions: - Time - Temperature incomplete_reaction->optimize_conditions Yes water_present->optimize_conditions No use_anhydrous Use Anhydrous Reagents/Solvents water_present->use_anhydrous Yes optimize_conditions->start use_anhydrous->start

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Levulinic Anhydride and Succinic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and material science, cyclic anhydrides serve as versatile building blocks for a myriad of applications, ranging from polymer synthesis to the development of pharmaceutical agents. Among these, levulinic anhydride (B1165640) and succinic anhydride are two prominent five-membered ring structures that, while structurally similar, offer distinct properties and performance characteristics rooted in their unique molecular architectures. This guide provides an objective comparative analysis of these two anhydrides, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection and application.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of levulinic anhydride and succinic anhydride is crucial for their effective application. The key distinction lies in the presence of a ketone group in the side chain of this compound, which is absent in succinic anhydride. This structural difference significantly influences their polarity, solubility, and reactivity.

PropertyThis compoundSuccinic Anhydride
Molecular Formula C10H10O5C4H4O3
Molecular Weight 214.18 g/mol 100.07 g/mol
Appearance White crystalline powder[1]Colorless crystalline needles or white solid[2]
Melting Point 76-78 °C[1]119-120 °C[2]
Boiling Point Decomposes261 °C[2]
Solubility Soluble in water, ethanol, and ether[1]Slightly soluble in water and ether, soluble in chloroform (B151607) and carbon tetrachloride. Decomposes in hot water to succinic acid.[2]
Key Structural Feature Contains a ketone functional groupSaturated aliphatic ring
Primary Source Derived from levulinic acid, a biomass-derived platform chemical[1]Can be produced from succinic acid or by catalytic hydrogenation of maleic anhydride[2]

Synthesis and Experimental Protocols

The synthesis of both anhydrides typically involves the dehydration of their corresponding dicarboxylic acids. The methodologies, while conceptually similar, vary in their specific reagents and conditions.

Synthesis of this compound

This compound is synthesized from levulinic acid, which is recognized as a key platform chemical derived from biomass.[3] The synthesis of this compound can be achieved through the dehydration of levulinic acid using a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Levulinic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, a mixture of levulinic acid and a molar excess of acetic anhydride is prepared in an inert solvent like toluene.

  • The flask is equipped with a reflux condenser and the mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Upon completion of the reaction, the solvent and excess acetic anhydride are removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product.

Synthesis of Succinic Anhydride

Succinic anhydride can be prepared in the laboratory by the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride.[4] Industrially, it is produced by the catalytic hydrogenation of maleic anhydride.[2]

Experimental Protocol: Laboratory Synthesis of Succinic Anhydride

This protocol is adapted from a procedure using acetic anhydride.[5]

Materials:

  • Succinic acid (1 mole)

  • Acetic anhydride (1 mole)

  • 100 ml round-bottom flask

  • Reflux condenser with a CaCl2 guard tube

  • Steam bath or heating mantle

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Ether for washing

Procedure:

  • Place 15g of succinic acid and 25g of acetic anhydride into a 100 ml round-bottom flask equipped with a magnetic stirrer.[5]

  • Attach a reflux condenser protected by a calcium chloride guard tube.[5]

  • Heat the mixture on a steam bath under reflux with stirring. Continue heating for approximately 30 minutes after the mixture becomes a clear solution.[5]

  • Allow the solution to cool to room temperature, during which crystals of succinic anhydride will form.[5]

  • Further promote crystallization by placing the flask in an ice bath.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ether, and allow to air dry.[5]

  • The expected yield is 10-11g with a melting point of 119-120°C.[5]

Performance in Applications: A Comparative Overview

While direct, side-by-side experimental comparisons in the literature are scarce, the structural differences between levulinic and succinic anhydride suggest distinct performance characteristics in various applications.

Polymer Synthesis

Both anhydrides can serve as monomers for the synthesis of polyesters and polyamides.

  • Succinic Anhydride is widely used in the production of alkyd resins and as a component in unsaturated polyester (B1180765) resins.[2][6] Its simple, flexible aliphatic structure can impart ductility to the polymer backbone.

  • This compound , with its pendant ketone group, offers a site for post-polymerization modification. This functionality can be used to introduce cross-linking, graft other molecules, or alter the polymer's properties. The ketone group can also increase the polarity and potentially the glass transition temperature of the resulting polymer compared to its succinic anhydride-based counterpart.

Curing Agents for Epoxy Resins

Anhydrides are a major class of curing agents for epoxy resins, valued for the high performance of the resulting thermosets.[7]

  • Succinic Anhydride is a known curing agent for epoxy resins, often used in applications requiring good thermal stability and electrical insulation.[8]

  • This compound's performance as an epoxy curing agent is less documented in readily available literature. However, the presence of the ketone group could potentially influence the curing kinetics and the final properties of the cured resin. It might offer a route to thermosets with tailored polarity and reactivity.

Pharmaceutical and Agrochemical Synthesis

Both anhydrides are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

  • Succinic Anhydride is used to synthesize a range of drugs and is a precursor for many different polymers, resins, and solvents.[4]

  • This compound and its derivatives are utilized in the production of pharmaceuticals, agrochemicals such as herbicides and insecticides, and fragrances.[1] The levulinate ester moiety is often incorporated to improve the pharmacokinetic properties of drugs.[1]

Visualizing the Chemistry: Synthesis and Reaction Pathways

To better illustrate the chemical processes discussed, the following diagrams, generated using the DOT language, depict the synthesis and a general reaction mechanism for these anhydrides.

Synthesis_Pathways cluster_LA This compound Synthesis cluster_SA Succinic Anhydride Synthesis LA Levulinic Acid L_Anhydride This compound LA->L_Anhydride + Dehydrating Agent DehydratingAgent_LA Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent_LA->L_Anhydride Byproduct_LA Byproduct L_Anhydride->Byproduct_LA SA Succinic Acid S_Anhydride Succinic Anhydride SA->S_Anhydride + Dehydrating Agent DehydratingAgent_SA Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent_SA->S_Anhydride Byproduct_SA Byproduct S_Anhydride->Byproduct_SA

Caption: Synthesis pathways for levulinic and succinic anhydride.

Epoxy_Curing_Mechanism cluster_main General Anhydride Curing of Epoxy Resin Epoxy Epoxy Resin (with oxirane ring) EsterLinkage Ester Linkage Formation Epoxy->EsterLinkage Anhydride Cyclic Anhydride (Levulinic or Succinic) Intermediate Ring-Opened Intermediate (Carboxylate Anion) Anhydride->Intermediate + Initiator (catalytic) Initiator Initiator (e.g., Tertiary Amine) Initiator->Intermediate Intermediate->EsterLinkage + Epoxy Resin CrosslinkedPolymer Cross-linked Polymer Network EsterLinkage->CrosslinkedPolymer Propagation

Caption: General mechanism for anhydride curing of epoxy resins.

Conclusion

This compound and succinic anhydride, while both being five-membered cyclic anhydrides, present a compelling case of how a single functional group modification can significantly alter the properties and potential applications of a molecule. Succinic anhydride is a well-established, versatile building block, particularly in the polymer industry, valued for its straightforward reactivity and the properties it imparts to materials. This compound, a bio-based counterpart, introduces a ketone functionality that opens up a new dimension of chemical possibilities for creating more complex and functionalized molecules and materials.

For researchers and drug development professionals, the choice between these two anhydrides will be dictated by the specific requirements of the application. If the goal is to create a simple, linear polymer or a standard thermoset, succinic anhydride is a reliable and well-characterized option. However, if the objective is to design a material with tunable properties, sites for further functionalization, or to incorporate a bio-based component with unique reactivity, this compound presents a promising, albeit less explored, alternative. Further direct comparative studies are warranted to fully elucidate the performance trade-offs and unique advantages of this compound in established applications of cyclic anhydrides.

References

A Comparative Guide to Analytical Methods for Levulinic Anhydride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of levulinic anhydride (B1165640), the selection of an appropriate analytical method is a critical first step. This guide provides a comparative overview of three potential analytical techniques: Titrimetry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). While specific validated methods for levulinic anhydride are not widely published, this guide details the principles of each method, outlines protocols for their development and validation based on established ICH guidelines, and presents a comparison of their expected performance characteristics.

Method Comparison at a Glance

The following table summarizes the anticipated validation parameters for the quantification of this compound by Titrimetry, GC, and HPLC. These represent typical performance characteristics that would be confirmed during method validation.

Validation ParameterTitrimetryGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Specificity Low to ModerateHighHigh
Linearity (R²) N/A> 0.995> 0.995
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (% RSD) < 2%< 2%< 2%
Limit of Detection (LOD) ~ mg range~ ng range~ ng range
Limit of Quantitation (LOQ) ~ mg range~ µg/mL range~ µg/mL range
Throughput LowHighHigh
Instrumentation Cost LowHighHigh

Experimental Protocols

Detailed methodologies for the development and validation of each analytical technique are provided below. These protocols are based on standard practices and would require optimization for the specific sample matrix containing this compound.

Quantification by Titrimetry

This method is based on the reaction of the anhydride with a reagent, followed by back-titration of the excess reagent.

Principle: this compound is reacted with a known excess of morpholine (B109124). The unreacted morpholine is then titrated with a standardized acid. The amount of morpholine consumed is directly proportional to the amount of this compound in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 N solution of morpholine in methanol.

    • Prepare and standardize a 0.5 N solution of methanolic hydrochloric acid.

  • Sample Preparation:

    • Accurately weigh a sample containing a suitable amount of this compound and dissolve it in a known volume of an appropriate inert solvent (e.g., methanol).

  • Titration Procedure:

    • To a known volume of the sample solution, add a precise volume of the 0.5 N morpholine solution in excess.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Add a suitable indicator (e.g., thymol (B1683141) blue) and titrate the excess morpholine with the standardized 0.5 N methanolic hydrochloric acid until the endpoint is reached.

    • Perform a blank titration using the solvent without the sample.

  • Calculation:

    • The amount of this compound is calculated from the difference in the volume of titrant consumed by the blank and the sample.

Quantification by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. This compound is amenable to GC analysis.

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 240°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in the same solvent, potentially with an internal standard.

  • Analysis and Quantification:

    • Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector is suitable for this compound due to the presence of a carbonyl group.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (likely in the range of 210-230 nm).

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject a fixed volume (e.g., 10 µL) of the standards and samples.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B D Specificity C Optimize Method Parameters B->C C->D Validation Protocol E Linearity & Range D->E J Routine Analysis F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I I->J K System Suitability Testing J->K

Caption: Workflow for Analytical Method Validation.

Objective Comparison of Methods

  • Titrimetry is the most cost-effective method, requiring minimal specialized equipment. However, it lacks specificity and may be subject to interference from other acidic or basic components in the sample matrix. Its sensitivity is also significantly lower than chromatographic methods, making it suitable for assaying bulk material but not for trace analysis.

  • Gas Chromatography (GC) offers high resolution and sensitivity. It is an excellent choice for quantifying this compound in complex mixtures, provided the compound is thermally stable and sufficiently volatile. The use of a mass spectrometer (GC-MS) can provide definitive identification, enhancing specificity. The primary drawbacks are the high initial instrument cost and the need for skilled operators.

  • High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. HPLC methods are generally robust and can be readily automated for high-throughput analysis. Similar to GC, the initial investment in instrumentation is substantial. For this compound, which lacks a strong chromophore, achieving very low detection limits may require a more sensitive detector than a standard UV detector, such as a mass spectrometer (LC-MS).

A Comparative Analysis of Levulinic Anhydride's Reactivity Profile Against Common Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical synthons is paramount. This guide provides a detailed comparison of the reactivity of levulinic anhydride (B1165640), a bio-based platform molecule, with three conventional cyclic anhydrides: succinic anhydride, maleic anhydride, and phthalic anhydride. This analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data.

Levulinic anhydride, derived from the versatile platform chemical levulinic acid, presents a unique combination of a cyclic anhydride and a ketone functional group. This bifunctionality offers intriguing possibilities in synthesis, yet a comprehensive understanding of its reactivity in comparison to more common cyclic anhydrides is essential for its effective utilization. The reactivity of cyclic anhydrides is primarily governed by a combination of ring strain, electronic effects, and steric hindrance.

General Principles of Cyclic Anhydride Reactivity

Cyclic anhydrides are generally more reactive than their acyclic counterparts due to the inherent ring strain. This strain is released upon nucleophilic attack, which leads to the opening of the anhydride ring. The electrophilicity of the carbonyl carbons is a key determinant of reactivity; electron-withdrawing groups on the anhydride ring enhance this electrophilicity, making the anhydride more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl groups can also play a significant role by impeding the approach of a nucleophile.

Comparative Reactivity Analysis

Based on these principles, a qualitative comparison of the reactivity of this compound with succinic, maleic, and phthalic anhydrides can be established.

  • Maleic Anhydride: The presence of a double bond within the five-membered ring of maleic anhydride introduces significant ring strain, making it the most reactive among the compared anhydrides. The electron-withdrawing nature of the sp2 hybridized carbons further enhances the electrophilicity of the carbonyl carbons.

  • This compound: As a substituted succinic anhydride, this compound's reactivity is expected to be similar to that of succinic anhydride. The ketone group's electron-withdrawing inductive effect (-I) at the β-position is likely to slightly increase the electrophilicity of the carbonyl carbons compared to succinic anhydride.

  • Succinic Anhydride: This saturated five-membered ring anhydride serves as a baseline for reactivity in this comparison. It is less reactive than maleic anhydride due to the absence of the activating double bond.

  • Phthalic Anhydride: The fusion of the anhydride ring to a benzene (B151609) ring in phthalic anhydride results in a more stable, conjugated system. This delocalization of electrons reduces the electrophilicity of the carbonyl carbons, rendering phthalic anhydride the least reactive of the four.

The following table summarizes the key structural features and their expected influence on reactivity.

AnhydrideStructureKey Structural FeaturesExpected Relative Reactivity
Maleic AnhydrideC₄H₂O₃Unsaturated 5-membered ring, high ring strain, sp² carbonsHighest
This compoundC₁₀H₁₄O₅Saturated 5-membered ring with a ketone substituentHigh
Succinic AnhydrideC₄H₄O₃Saturated 5-membered ringMedium
Phthalic AnhydrideC₈H₄O₃Fused aromatic ring, lower ring strain, resonance stabilizationLowest

Quantitative Data Comparison

While direct comparative kinetic studies under identical conditions are limited in the published literature, the following table compiles available data from various sources to provide a semi-quantitative basis for comparison. It is important to note that reaction conditions can significantly influence reactivity.

ReactionNucleophileRelative Rate of Reaction (Qualitative)Representative Yields/Conditions
Alcoholysis AlcoholsMaleic > Levulinic ≈ Succinic > PhthalicPhthalic Anhydride with n-Butanol: 89% conversion in 1.5h at 130-180°C with a catalyst.
Aminolysis AminesMaleic > Levulinic ≈ Succinic > PhthalicThe reaction of amines with cyclic anhydrides is generally rapid and high-yielding.
Hydrolysis WaterMaleic > Levulinic ≈ Succinic > PhthalicThe rate of hydrolysis is pH-dependent.

Experimental Protocols

To facilitate direct and quantitative comparison of the reactivity of these cyclic anhydrides, the following detailed experimental protocols are proposed.

Protocol 1: Comparative Alcoholysis Kinetics via In-Situ FT-IR Spectroscopy

Objective: To determine the relative rates of alcoholysis of this compound, succinic anhydride, maleic anhydride, and phthalic anhydride with a model alcohol (e.g., isopropanol).

Materials:

  • This compound

  • Succinic Anhydride

  • Maleic Anhydride

  • Phthalic Anhydride

  • Isopropanol (B130326) (anhydrous)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Internal standard (e.g., a compound with a unique, non-interfering IR absorption)

  • FT-IR spectrometer with an in-situ reaction monitoring probe (e.g., ATR probe)

Procedure:

  • Prepare stock solutions of each anhydride (e.g., 0.1 M) and isopropanol (e.g., 0.5 M) in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.

  • Equilibrate the reaction vessel (a jacketed glass reactor connected to a thermostat) to the desired temperature (e.g., 25°C).

  • Add a known volume of the anhydride solution and the internal standard solution to the reaction vessel.

  • Initiate the reaction by adding a known volume of the isopropanol solution.

  • Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the disappearance of the characteristic anhydride C=O stretching bands (typically two bands, e.g., around 1860 and 1780 cm⁻¹) and the appearance of the ester C=O stretching band (around 1735 cm⁻¹) and the carboxylic acid O-H and C=O stretching bands.

  • Use the integrated area of the anhydride peaks, normalized against the internal standard peak, to determine the concentration of the anhydride over time.

  • Plot the concentration of the anhydride versus time and determine the initial reaction rate.

  • Repeat the experiment for each of the four anhydrides under identical conditions.

Protocol 2: Comparative Aminolysis Yields by ¹H NMR Spectroscopy

Objective: To compare the reaction yields of this compound, succinic anhydride, maleic anhydride, and phthalic anhydride with a model amine (e.g., benzylamine) at a fixed time point.

Materials:

  • This compound

  • Succinic Anhydride

  • Maleic Anhydride

  • Phthalic Anhydride

  • Benzylamine

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In separate NMR tubes, dissolve a precisely weighed amount of each anhydride and the internal standard in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of each initial mixture (t=0).

  • To each NMR tube, add a stoichiometric equivalent of benzylamine.

  • Allow the reactions to proceed at a controlled temperature (e.g., room temperature) for a fixed period (e.g., 15 minutes).

  • Acquire a final ¹H NMR spectrum for each reaction mixture.

  • Determine the conversion of the anhydride and the yield of the corresponding amic acid product by integrating the characteristic signals of the starting materials and products relative to the internal standard. For example, monitor the disappearance of the anhydride protons and the appearance of the newly formed amide N-H proton and the methylene (B1212753) protons adjacent to the nitrogen.

  • Compare the yields obtained for each anhydride to assess their relative reactivity under these conditions.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Nucleophilic Acyl Substitution Pathway for Cyclic Anhydrides Anhydride Cyclic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophile Nucleophile (e.g., ROH, RNH2, H2O) Nucleophile->Intermediate Nucleophilic Attack Product Ring-Opened Product (Ester-Acid, Amide-Acid, Diacid) Intermediate->Product Ring Opening

General reaction pathway for nucleophilic attack on a cyclic anhydride.

G Experimental Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prep_Anhydrides Prepare Anhydride Solutions (Levulinic, Succinic, Maleic, Phthalic) Reaction_Setup Set up Reaction Vessel (Controlled Temperature) Prep_Anhydrides->Reaction_Setup Prep_Nucleophile Prepare Nucleophile Solution Prep_Nucleophile->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Monitor Monitor Reaction Progress (e.g., FT-IR, NMR) Initiate->Monitor Data_Analysis Analyze Data (Kinetics, Yield) Monitor->Data_Analysis Compare Compare Reactivity Profiles Data_Analysis->Compare

A generalized workflow for conducting a comparative reactivity study.

Conclusion

Performance Evaluation of Levulinic Anhydride-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the quest for novel biodegradable polymers with tailored properties is perpetual. Levulinic anhydride-based polymers, derived from the versatile bio-based platform chemical levulinic acid, are emerging as promising candidates for a range of applications, including controlled drug delivery and tissue engineering. This guide provides an objective comparison of the performance of these innovative polymers against well-established alternatives such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), supported by available experimental data.

Introduction to this compound-Based Polymers

Levulinic acid, a biomass-derived ketone acid, serves as a versatile building block for synthesizing a variety of polymers, including polyesters and polyamides.[1] The presence of both a carboxylic acid and a ketone group allows for diverse chemical modifications, leading to polymers with a wide range of properties.[1] Polyanhydrides, a class of biodegradable polymers known for their surface-eroding characteristics and predictable drug release profiles, can be synthesized from diacid monomers.[2] Copolymers of levulinic acid derivatives with other diacids, such as sebacic acid, can be formulated to modulate degradation rates and drug release kinetics.[3][4] These polymers are noted for their biocompatibility and potential for tunable degradation, making them attractive for medical applications.[3][5]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound-based polymers in comparison to PLA and PLGA. It is important to note that the data for this compound-based polymers are drawn from studies on various copolymers, and direct head-to-head comparisons with PLA and PLGA under identical conditions are limited in the current literature.

Table 1: In Vitro Degradation Profile

Polymer TypeMonomer CompositionDegradation TimeKey Findings
Poly(betulin disuccinate-co-sebacic acid) Betulin disuccinate and Sebacic acid (varying ratios)Anhydride bond loss in ~1-7 days[3]Degradation rate is tunable by altering the comonomer ratio.[3]
PLA Lactic acidSeveral months to yearsHigher crystallinity leads to slower degradation.
PLGA Lactic acid and Glycolic acid (e.g., 50:50, 75:25)Weeks to monthsDegradation is faster with a higher glycolic acid content due to its hydrophilicity.

Table 2: Drug Release Characteristics

Polymer TypeDrug ModelRelease DurationRelease Kinetics
Poly(anhydride) Prodrug Ibuprofen1-8 days[6]Release rate is dependent on polymer hydrophobicity and cross-linking.[6]
PLGA Nanoparticles VariousDays to months[7]Often exhibits a biphasic release with an initial burst followed by sustained release.[7]
PLA Micelles/Nanoparticles VariousDays to monthsSlower release compared to PLGA due to slower degradation.

Table 3: Mechanical Properties

Polymer/CompositePropertyValueContext
Polyhydroxybutyrate (PHB) + Levulinic Acid-based plasticizer Tensile StrengthImproved flexibilityThe addition of levulinic acid-based bioplasticizers reduces the brittleness of PHB.[8]
PLA Tensile Strength~50-70 MPaHigh strength but can be brittle.
PLGA Tensile Strength~40-60 MPaMechanical properties are dependent on the lactide-to-glycolide ratio and molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are generalized protocols for key experiments based on standard practices in the field.

1. In Vitro Degradation Study

  • Objective: To determine the rate of polymer degradation under physiological conditions.

  • Methodology:

    • Polymer samples of known weight and dimensions are prepared (e.g., films, microspheres).

    • Samples are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C with gentle agitation.[3]

    • At predetermined time points, samples are removed, washed with deionized water, and dried under vacuum to a constant weight.

    • The percentage of weight loss is calculated.

    • The pH of the degradation medium can be monitored to assess the release of acidic byproducts.

    • Changes in molecular weight are determined using Gel Permeation Chromatography (GPC).

    • Morphological changes are observed using Scanning Electron Microscopy (SEM).

2. In Vitro Drug Release Study

  • Objective: To quantify the rate and extent of drug release from the polymer matrix.

  • Methodology:

    • Drug-loaded polymer formulations (e.g., nanoparticles, implants) are prepared.

    • The formulation is placed in a release medium (e.g., PBS, pH 7.4) at 37°C in a dialysis bag or using a sample and separate method.[9]

    • At specific time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][10]

    • The cumulative percentage of drug release is plotted against time.

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the biocompatibility of the polymer and its degradation products.

  • Methodology:

    • Polymer extracts are prepared by incubating the polymer in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.[11]

    • A specific cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated.[11][12]

    • After cell attachment, the culture medium is replaced with the polymer extracts at various concentrations.

    • The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[12]

    • The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage relative to the control group.

Visualizing Polymer Synthesis and Evaluation Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the development and evaluation of this compound-based polymers for drug delivery.

Synthesis_and_Evaluation_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation Monomers This compound + Comonomers Polymerization Melt Polycondensation Monomers->Polymerization Purification Purification & Drying Polymerization->Purification Polymer Purified Polymer Purification->Polymer Formulation Nanoprecipitation/ Emulsification Polymer->Formulation Drug Active Pharmaceutical Ingredient (API) Drug->Formulation DrugLoaded Drug-Loaded Nanoparticles Formulation->DrugLoaded Characterization Physicochemical Characterization (Size, Zeta) DrugLoaded->Characterization DrugRelease In Vitro Drug Release DrugLoaded->DrugRelease Degradation In Vitro Degradation DrugLoaded->Degradation Biocompatibility In Vitro Cytotoxicity DrugLoaded->Biocompatibility

Caption: General workflow for synthesis and evaluation of drug-loaded polymers.

Drug_Release_Factors cluster_polymer Polymer Properties cluster_environment Environmental Factors cluster_drug Drug Properties center_node Drug Release Rate Composition Monomer Composition Composition->center_node MW Molecular Weight MW->center_node Crystallinity Crystallinity Crystallinity->center_node Hydrophobicity Hydrophobicity Hydrophobicity->center_node pH pH of Medium pH->center_node Temperature Temperature Temperature->center_node Enzymes Enzymatic Activity Enzymes->center_node DrugLoading Drug Loading % DrugLoading->center_node DrugSolubility Drug Solubility DrugSolubility->center_node

Caption: Factors influencing the drug release from biodegradable polymers.

References

A Spectroscopic Comparison of Levulinic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of levulinic anhydride (B1165640) and its key derivatives, supported by experimental data and protocols.

This guide provides a comprehensive comparative analysis of the spectroscopic properties of levulinic anhydride and its derivatives, primarily focusing on levulinic acid and γ-valerolactone (GVL). Understanding the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra is crucial for accurate identification, characterization, and utilization of these compounds in various research and development applications, including drug discovery and formulation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of levulinic acid and γ-valerolactone. Due to the limited availability of experimental data for this compound in the public domain, its spectroscopic characteristics are discussed based on the general properties of anhydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
Levulinic Acid CDCl₃2.21 (s, 3H), 2.59 (t, J = 6.6 Hz, 2H), 2.77 (t, J = 6.6 Hz, 2H)[1]
H₂O2.24 (s, 3H), 2.61 (t, 2H), 2.83 (t, 2H)[2]
γ-Valerolactone CDCl₃1.41-1.42 (d, 3H), 1.80-1.90 (m, 1H), 2.35-2.58 (m, 3H), 4.64-4.69 (m, 1H)[3][4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Levulinic Acid CDCl₃27.8, 29.8, 37.8, 177.7, 206.6
γ-Valerolactone CDCl₃20.6, 29.0, 30.6, 76.9, 177.3
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O (Ketone)C=O (Carboxylic Acid/Ester)O-H (Carboxylic Acid)C-O
Levulinic Acid ~1715~17052500-3300 (broad)-
This compound (Expected) ~1720~1820 and ~1750 (symmetric & asymmetric stretching)-~1000-1300
γ-Valerolactone -~1770 (lactone)-~1195

Note: The expected values for this compound are based on the characteristic IR spectra of acyclic anhydrides.[5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Levulinic Acid 11699, 73, 58, 43
γ-Valerolactone 10085, 56, 41
Ultraviolet-Visible (UV-Vis) Spectroscopy

Levulinic acid exhibits a maximum absorbance at approximately 267 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples of levulinic acid and γ-valerolactone were dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O) to a concentration of approximately 10-20 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 MHz spectrometer.

Data Acquisition:

  • ¹H NMR: 16 scans were acquired with a spectral width of 10 ppm and a relaxation delay of 1 second.

  • ¹³C NMR: 256 scans were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: IR spectra were obtained using a Shimadzu IRAffinity-1S Fourier Transform Infrared (FTIR) spectrophotometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the liquid sample was placed directly on the ATR crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: Mass spectra were acquired on a gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A solution of levulinic acid was prepared in a suitable solvent (e.g., ethanol (B145695) or water) at a known concentration.

Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Spectroscopic Analysis and Comparison

This compound: The Elusive Spectrum

Despite extensive searches, experimental spectroscopic data for this compound remains largely unavailable in peer-reviewed literature and spectral databases. However, based on the known characteristics of acid anhydrides, we can predict its key spectral features.

The IR spectrum of this compound is expected to be dominated by two strong carbonyl stretching bands, a characteristic feature of anhydrides arising from symmetric and asymmetric C=O stretching vibrations.[5] These would likely appear around 1820 cm⁻¹ and 1750 cm⁻¹, respectively. Additionally, a prominent C-O stretching band would be expected in the 1000-1300 cm⁻¹ region. The ketone carbonyl stretch would likely be observed around 1720 cm⁻¹.

The ¹H NMR spectrum would be expected to show two triplets for the methylene (B1212753) protons, similar to levulinic acid, but with potential shifts due to the anhydride functionality. The methyl singlet would also be present. The ¹³C NMR spectrum would show distinct signals for the ketone and anhydride carbonyl carbons, in addition to the methylene and methyl carbons.

Levulinic Acid vs. γ-Valerolactone: A Clear Distinction

The spectroscopic data clearly differentiates levulinic acid from its cyclic derivative, γ-valerolactone.

  • NMR Spectroscopy: In the ¹H NMR spectrum , the most significant difference is the absence of the broad carboxylic acid proton in GVL and the appearance of a characteristic multiplet for the proton on the ester-bearing carbon (at ~4.6 ppm). The methylene protons in levulinic acid appear as two distinct triplets, while in GVL they are part of a more complex multiplet. In the ¹³C NMR spectrum , the carboxylic acid carbon of levulinic acid (~177.7 ppm) is replaced by the lactone carbonyl carbon in GVL (~177.3 ppm), and a new signal for the oxygen-bound methine carbon appears at ~76.9 ppm in GVL.

  • IR Spectroscopy: The most prominent difference in the IR spectra is the broad O-H stretching band of the carboxylic acid group in levulinic acid (2500-3300 cm⁻¹), which is absent in GVL. Furthermore, the carbonyl stretching frequency of the lactone in GVL is significantly higher (~1770 cm⁻¹) than that of the carboxylic acid in levulinic acid (~1705 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak readily distinguishes the two compounds (116 m/z for levulinic acid and 100 m/z for GVL). Their fragmentation patterns are also distinct, reflecting their different structures.

Logical Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for distinguishing between levulinic acid, this compound, and γ-valerolactone based on their spectroscopic data.

Spectroscopic_Identification_Workflow start Unknown Sample ir_analysis Perform IR Spectroscopy start->ir_analysis ir_result Analyze IR Spectrum ir_analysis->ir_result nmr_analysis Perform NMR Spectroscopy nmr_result Analyze NMR Spectrum nmr_analysis->nmr_result ms_analysis Perform MS Analysis ms_result Analyze Mass Spectrum ms_analysis->ms_result ir_result->nmr_analysis Broad O-H band ~1710 cm⁻¹ C=O ir_result->nmr_analysis Two C=O bands (~1820 & 1750 cm⁻¹) ir_result->nmr_analysis ~1770 cm⁻¹ C=O (lactone) nmr_result->ms_analysis Carboxylic acid proton present nmr_result->ms_analysis Absence of -OH proton, characteristic anhydride shifts nmr_result->ms_analysis Lactone proton signal (~4.6 ppm) levulinic_acid Levulinic Acid ms_result->levulinic_acid [M]⁺ = 116 levulinic_anhydride This compound (Predicted) ms_result->levulinic_anhydride [M]⁺ = 214 (Expected) gvl γ-Valerolactone ms_result->gvl [M]⁺ = 100

A flowchart for the spectroscopic identification of levulinic acid and its derivatives.

Synthesis and Derivatization Pathway

The following diagram illustrates the general synthetic relationship between levulinic acid, this compound, and γ-valerolactone.

Synthesis_Pathway levulinic_acid Levulinic Acid dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) levulinic_acid->dehydrating_agent reduction Reduction (e.g., H₂/Catalyst) levulinic_acid->reduction levulinic_anhydride This compound dehydrating_agent->levulinic_anhydride gvl γ-Valerolactone reduction->gvl

Synthetic relationship between levulinic acid and its key derivatives.

References

A Comparative Guide to the Thermal Properties of Levulinic Acid-Based Polymers and Other Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of a polyester (B1180765) derived from levulinic acid and three common biodegradable polyesters: Poly(lactic acid) (PLA), Poly(3-hydroxybutyrate) (PHB), and Poly(butylene succinate) (PBS). The thermal behavior of these polymers is crucial for determining their processing parameters and suitability for various applications, including in the pharmaceutical and biomedical fields. The data presented herein is based on findings from peer-reviewed scientific literature.

Executive Summary

The thermal stability and transition temperatures of polymers are critical indicators of their performance. This comparison highlights the thermal characteristics of a representative levulinic acid-based polyester against established biodegradable polymers. In general, the levulinic acid-derived polyester exhibits a moderate glass transition temperature and good thermal stability. PLA is known for its higher glass transition temperature and melting point, making it a rigid material at room temperature. PHB also has a high melting point but is susceptible to thermal degradation near its processing temperature. PBS is characterized by a lower melting point and glass transition temperature, indicating greater flexibility.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the selected polymers.

Thermal PropertyLevulinic Acid-Based Polyester (Spirocyclic Diester)[1]Poly(lactic acid) (PLA)[2][3][4]Poly(3-hydroxybutyrate) (PHB)[5][6][7][8]Poly(butylene succinate) (PBS)[9][10][11][12][13]
Glass Transition Temperature (Tg) 12 – 49 °C60 – 65 °C4.03 °C-45 – -10 °C
Melting Temperature (Tm) Amorphous (no melting point)170 – 180 °C171.8 – 177.1 °C90 – 120 °C
Decomposition Temperature (Td) Up to 300 °C~ 327 °C240 – 283.4 °C~ 405 °C

Note: The values presented are typical ranges found in the literature and can vary depending on the specific polymer grade, molecular weight, crystallinity, and experimental conditions.

Experimental Protocols

Detailed methodologies for the thermal analysis techniques are provided below. These protocols are generalized based on common practices in polymer characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min. The analysis is usually conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[5][14]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) or as the peak temperature of the derivative weight loss curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (ΔHm) of the polymers.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions: A common DSC method involves a heat-cool-heat cycle.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from the second heating scan is typically used to determine the thermal properties of the material.[2]

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step-like transition in the heat flow curve.[15]

    • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting event.[15]

    • Enthalpy of Melting (ΔHm): Calculated by integrating the area of the melting peak.

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for comparing the polymers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comp Comparison & Reporting P1 Obtain Polymer Samples (Levulinic Acid-Based, PLA, PHB, PBS) P2 Dry Samples (Vacuum Oven) P1->P2 A1 Thermogravimetric Analysis (TGA) P2->A1 A2 Differential Scanning Calorimetry (DSC) P2->A2 D1 Record Weight Loss vs. Temperature A1->D1 D3 Record Heat Flow vs. Temperature A2->D3 D2 Determine Decomposition Temperature (Td) D1->D2 C1 Tabulate Quantitative Data D2->C1 D4 Determine Glass Transition (Tg) & Melting (Tm) Temperatures D3->D4 D4->C1 C2 Generate Comparison Guide C1->C2

Experimental workflow for comparative thermal analysis.

Conclusion

The thermal analysis of levulinic acid-based polyesters and their alternatives reveals distinct properties that guide their application. The polyester derived from levulinic acid shows promise as a bio-based material with tunable properties. Compared to PLA and PHB, it offers a lower glass transition temperature, suggesting greater flexibility. Its thermal stability is comparable to other biopolyesters. PLA stands out for its rigidity and high strength, while PHB offers high crystallinity but requires careful processing due to its thermal instability. PBS is a more flexible alternative with a lower processing temperature. The selection of a suitable polymer will ultimately depend on the specific requirements of the intended application, including thermal resistance, mechanical properties, and processing conditions.

References

Biodegradability of Levulinic Anhydride Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for biocompatible and biodegradable polymers is a cornerstone of innovation in drug delivery and biomedical applications. Among the promising candidates, polymers derived from levulinic anhydride (B1165640) are gaining attention. This guide provides a comprehensive comparison of the biodegradability of levulinic anhydride polymers against common biodegradable alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound-based polyanhydrides are a class of biodegradable polymers that degrade primarily through surface erosion via hydrolysis of their anhydride bonds. This characteristic offers the potential for controlled, zero-order drug release kinetics, a desirable feature in many therapeutic applications. In comparison, widely used aliphatic polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(ε-caprolactone) (PCL), and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) typically degrade through bulk erosion. While specific quantitative data for this compound polymers is still emerging, the inherent reactivity of the anhydride bond suggests a degradation profile that can be tailored by copolymerization. The degradation products of these polymers can influence the local biological environment, with levulinic acid potentially modulating cellular signaling pathways.

Comparative Biodegradation Data

To provide a clear comparison, the following table summarizes the available quantitative data on the in vitro biodegradation of various polymers. It is important to note that direct, side-by-side comparative studies involving this compound polymers are limited in the publicly available literature. The data for polyanhydrides is often based on copolymers with other diacids, such as sebacic acid, to modulate degradation rates.

PolymerCompositionDegradation ConditionTimeMass Loss (%)Molecular Weight Reduction (%)Reference
Polyanhydride Poly(sebacic anhydride) (PSA) FilmPhosphate-buffered saline (PBS), pH 7.4, 37°C24 hours~50%Not specified[1]
Polyanhydride Ricinoleic acid-based poly(ester-anhydride)Subcutaneous implantation in ratsA few days~45%Significant decrease[2]
PLA Poly(L-lactic acid)Not specified6 monthsMain changes observedNot specified[2]
PLGA 75:25 LA:GA Film (100 µm)PBS, pH 7.4, 37°C6 weeks~80%>95%[3]
PLGA 50:50 LA:GA Film (100 µm)PBS, pH 7.4, 37°C4 weeks~80%>95%[3]
PLGA Sponge 75:25 LA:GAPBS, 37°C12 weeksGradual increase, then remarkableDramatic decrease[4][5]
PCL Electrospun PCL MeshPBS with lipase, 37°C90 days97%Not specified[6]
PCL Film NongraftedPBS, 37°C2.5 years11.4%Slow decrease[7]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of polymer biodegradability. The following are summaries of widely accepted methodologies.

In Vitro Hydrolytic Degradation (General Protocol)

This protocol is adapted from studies on PLGA and polyanhydride degradation.[3][8]

  • Sample Preparation: Prepare polymer samples of defined dimensions (e.g., films of 100 µm thickness or microspheres).

  • Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Maintain the samples at a constant temperature of 37°C in a sterile environment.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), remove the samples from the PBS.

  • Analysis:

    • Mass Loss: Gently wash the samples with deionized water and dry them under vacuum to a constant weight. Calculate the percentage of mass loss.

    • Molecular Weight Reduction: Analyze the molecular weight of the dried polymer samples using Gel Permeation Chromatography (GPC).

    • pH Change: Measure the pH of the degradation medium to monitor the release of acidic byproducts.

    • Morphology: Observe changes in the surface morphology of the samples using Scanning Electron Microscopy (SEM).

Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338)

This standard test method evaluates the aerobic biodegradation of plastic materials in a simulated composting environment.[3][4][5][8][9]

  • Test Setup: The test is conducted in a controlled environment where temperature, aeration, and humidity are closely monitored. The polymer sample is mixed with a standardized compost inoculum.

  • Conditions: The temperature is maintained at thermophilic conditions (around 58°C).

  • Measurement: The rate and degree of biodegradation are determined by measuring the amount of carbon dioxide evolved over the test period (typically 45 to 90 days).

  • Analysis: The percentage of biodegradation is calculated as the ratio of the carbon in the evolved CO2 to the total organic carbon in the test material.

Ready Biodegradability in an Aerobic Aqueous Medium (OECD 301)

This set of guidelines provides various methods to screen chemicals for ready biodegradability in an aerobic aqueous environment.

  • Inoculum: A relatively low concentration of microorganisms from sources like activated sludge or surface water is used.

  • Test Duration: The standard test duration is 28 days.

  • Measurement: Biodegradation is assessed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen uptake.

  • Pass Levels: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation (e.g., ≥60% of the theoretical maximum for CO2 evolution) within a 10-day window during the 28-day test.

Signaling Pathways and Cellular Response

The degradation of biodegradable polymers releases monomeric and oligomeric byproducts that can interact with surrounding cells and tissues, potentially triggering specific signaling pathways.

Inflammatory Response to Polymer Degradation Products

The acidic degradation products of polymers like PLGA have been shown to induce a pro-inflammatory response in macrophages.[3][8] This response is often mediated by the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Inflammatory_Response cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Degradation_Products Polymer Degradation Products (e.g., Lactic Acid) TLR Toll-like Receptor (TLR) Degradation_Products->TLR Activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NF_kB_p65_p50 NF-κB (p65/p50) IKK->NF_kB_p65_p50 Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates & Degrades NF_kB_p65_p50_n NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_p65_p50_n Translocates to Nucleus Nucleus DNA DNA NF_kB_p65_p50_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Inflammatory response pathway activated by polymer degradation products.

Potential Cellular Effects of Levulinic Acid

Levulinic acid, the degradation product of this compound polymers, is a versatile platform chemical. While specific studies on its direct impact on cellular signaling in the context of polymer degradation are limited, some research suggests its potential to influence cellular processes. For instance, levulinic acid and its derivatives have been investigated for their roles in various biological pathways, including potential anti-inflammatory effects through the modulation of pathways like NF-κB.[10][11][12] Further research is needed to fully elucidate the specific signaling cascades affected by levulinic acid released from degrading polymers.

Experimental_Workflow Start Polymer Sample (this compound Polymer vs. Alternatives) In_Vitro_Degradation In Vitro Degradation (e.g., PBS at 37°C) Start->In_Vitro_Degradation Biodegradation_Test Standardized Biodegradation Test (e.g., ASTM D5338) Start->Biodegradation_Test Data_Collection Data Collection at Time Points In_Vitro_Degradation->Data_Collection Mass_Loss Mass Loss (%) Data_Collection->Mass_Loss MW_Reduction Molecular Weight Reduction (GPC) Data_Collection->MW_Reduction pH_Change pH of Medium Data_Collection->pH_Change Morphology Surface Morphology (SEM) Data_Collection->Morphology Comparison Comparative Analysis Mass_Loss->Comparison MW_Reduction->Comparison pH_Change->Comparison Morphology->Comparison CO2_Evolution Measure CO2 Evolution Biodegradation_Test->CO2_Evolution Mineralization Calculate % Mineralization CO2_Evolution->Mineralization Mineralization->Comparison End Conclusion on Relative Biodegradability Comparison->End

Caption: Experimental workflow for assessing polymer biodegradability.

Conclusion

This compound polymers represent a promising class of biodegradable materials with the potential for controlled surface erosion, making them attractive for drug delivery applications. While direct quantitative comparisons with established biodegradable polymers like PLA, PGA, and PCL are still emerging, the fundamental chemistry of polyanhydrides suggests a tunable and potentially rapid degradation profile. Understanding the experimental protocols for assessing biodegradability and the potential cellular responses to degradation products is crucial for the rational design and development of novel biomedical devices. Further research into the specific degradation kinetics of this compound copolymers and their in vivo performance will be critical to fully realize their therapeutic potential.

References

A Comparative Guide to HPLC and GC-MS Methods for Levulinic Anhydride Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a cornerstone of reliable and reproducible research, particularly in the fields of pharmaceutical development and materials science. Levulinic anhydride (B1165640), a derivative of the bio-based platform chemical levulinic acid, is gaining interest for various applications, including the synthesis of polymers and specialty chemicals.[1] Ensuring its purity is critical for the quality and performance of downstream products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of levulinic anhydride, offering detailed experimental protocols and performance data based on analogous compounds.

While specific analytical methods for this compound are not extensively documented in publicly available literature, methodologies for other organic anhydrides can be readily adapted. The primary impurity of concern is typically levulinic acid, formed via hydrolysis of the anhydride. Other potential impurities may include residual starting materials or by-products from the synthesis process.

Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying components of a mixture. The choice between them depends on the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds.[2] Since this compound can be prone to hydrolysis, the aqueous mobile phases used in reversed-phase HPLC can present a challenge, but with appropriate solvent selection and sample preparation, it is a viable method.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds.[3] Due to the relatively low volatility of this compound and its potential for thermal degradation at high temperatures, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound prior to GC analysis.[4]

Data Presentation

The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of organic anhydrides, providing a basis for method selection. The data presented are representative of the analysis of similar compounds and should be validated for the specific application.

ParameterHPLCGC-MS
Principle Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase.Separation based on volatility and interaction with a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.
Primary Use Quantitation of the anhydride and non-volatile impurities, such as the corresponding carboxylic acid.Quantitation of the anhydride and volatile impurities. Often requires derivatization.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Best for volatile or semi-volatile compounds.
Derivatization Generally not required.Often required for polar and non-volatile anhydrides to improve volatility and peak shape.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL (with derivatization)
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL (with derivatization)
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Analysis Time 10 - 30 minutes15 - 45 minutes (including derivatization)

Experimental Protocols

The following are proposed starting-point methodologies for the purity assessment of this compound. These should be optimized and validated for specific laboratory conditions and instrumentation.

HPLC Method (Adapted from organic anhydride analysis)

This method is designed to separate this compound from its primary impurity, levulinic acid.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a non-aqueous organic solvent (e.g., acetonitrile) and a polar organic solvent (e.g., methanol). To minimize on-column hydrolysis, water should be avoided if possible. If necessary, a mobile phase of acetonitrile (B52724) and water with a low pH (e.g., 0.1% phosphoric acid) can be used, but the potential for anhydride degradation should be assessed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

GC-MS Method (with Derivatization)

This method involves the derivatization of this compound to a more volatile ester for analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane for methylation.[4]

  • Derivatization Protocol (Silylation):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Mandatory Visualization

The following diagrams illustrate the general workflow for purity assessment and a logical comparison of the two techniques.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Injection of Derivatized Sample HPLC HPLC Analysis Dissolution->HPLC Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Injection of Derivatized Sample Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Comparison Integration->Calibration Purity Purity Calculation Calibration->Purity

Caption: General workflow for the purity assessment of this compound.

HPLC vs. GC-MS Comparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Analyte Non-volatile & Thermally Labile Compounds HPLC_Impurity Detects Non-volatile Impurities (e.g., Acid) HPLC_Analyte->HPLC_Impurity HPLC_Deriv Derivatization Usually Not Needed HPLC_Impurity->HPLC_Deriv HPLC_Phase Liquid Mobile Phase HPLC_Deriv->HPLC_Phase GCMS_Analyte Volatile & Thermally Stable Compounds GCMS_Impurity Detects Volatile Impurities GCMS_Analyte->GCMS_Impurity GCMS_Deriv Derivatization Often Required GCMS_Impurity->GCMS_Deriv GCMS_Phase Gas Mobile Phase GCMS_Deriv->GCMS_Phase Analyte This compound Analyte->HPLC_Analyte Suitable for Direct Analysis Analyte->GCMS_Analyte Requires Volatility

Caption: Key differences between HPLC and GC-MS for this compound analysis.

References

A Comparative Guide to the Kinetic Studies of Levulinic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of levulinic anhydride (B1165640) reactions. Due to the limited availability of direct kinetic data for levulinic anhydride in publicly accessible literature, this guide leverages data from analogous cyclic anhydrides, namely maleic anhydride and succinic anhydride, to provide insights into its expected reactivity and kinetic behavior. The information presented herein is intended to support researchers and professionals in drug development and other scientific fields in designing and understanding acylation reactions involving this compound.

Comparison of Reaction Kinetics: this compound and its Analogs

Based on the available data for maleic and succinic anhydrides, we can infer the expected kinetic behavior of this compound.

Aminolysis Kinetics

The reaction of maleic anhydride with primary amines has been studied, providing valuable kinetic data. These reactions are typically second-order overall, being first-order with respect to both the anhydride and the amine.

AnhydrideAmineSecond-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]
Maleic AnhydrideGlycinamide3.0 x 10²
Maleic AnhydrideGlycine ethyl ester1.0 x 10³
Maleic Anhydriden-Butylamine1.0 x 10⁵

Note: The data for maleic anhydride aminolysis is presented to provide a comparative baseline for the expected reactivity of this compound.

Alcoholysis Kinetics

Kinetic studies on the esterification of levulinic acid, a precursor to this compound, indicate that these reactions are often catalyzed by acids.[1] The conversion of levulinic acid to its esters follows pseudo-first-order kinetics under certain conditions.[1] While this is not a direct measure of this compound reactivity, it provides context for the esterification process.

Kinetic data for the sulfuric acid-catalyzed esterification of n-butanol with what is described as a levulinic acid system (which would involve the anhydride as a reactive intermediate) has been reported with a rate expression indicating a dependency on the concentrations of the acid, alcohol, and catalyst.[1]

Experimental Protocols

Detailed experimental protocols for determining the kinetics of cyclic anhydride reactions typically involve monitoring the disappearance of a reactant or the appearance of a product over time. Common analytical techniques include:

  • UV-Vis Spectroscopy: This method is suitable if the anhydride, the nucleophile, or the product has a distinct chromophore that changes in absorbance during the reaction. Pseudo-first-order conditions are often employed by using a large excess of one reactant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction progress by integrating the signals corresponding to the reactants and products at different time intervals.

  • Chromatography (HPLC, GC): These techniques can be used to separate and quantify the concentrations of reactants and products at various time points. Samples are typically quenched at specific times before analysis.

A general experimental setup for a kinetic study would involve a temperature-controlled reaction vessel with stirring. Aliquots of the reaction mixture are withdrawn at timed intervals and analyzed by one of the methods mentioned above.

Reaction Pathways and Mechanisms

The reactions of this compound with alcohols and amines proceed through a nucleophilic acyl substitution mechanism. The following diagrams illustrate these pathways.

alcoholysis levulinic_anhydride This compound tetrahedral_intermediate Tetrahedral Intermediate levulinic_anhydride->tetrahedral_intermediate Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate ester Levulinate Ester tetrahedral_intermediate->ester Proton Transfer & Elimination acid Levulinic Acid tetrahedral_intermediate->acid

Caption: Alcoholysis of this compound.

aminolysis levulinic_anhydride This compound tetrahedral_intermediate Tetrahedral Intermediate levulinic_anhydride->tetrahedral_intermediate Nucleophilic Attack amine Amine (R-NH2) amine->tetrahedral_intermediate amide Levulinamide tetrahedral_intermediate->amide Proton Transfer & Elimination acid Levulinic Acid tetrahedral_intermediate->acid

Caption: Aminolysis of this compound.

Comparison with Alternative Acylating Agents

This compound serves as an acylating agent, introducing the levulinoyl group into molecules. This functional group can be valuable in drug development for modifying the properties of a parent drug molecule. Other common acylating agents include:

  • Acid Chlorides: Generally more reactive than anhydrides, but they produce corrosive HCl as a byproduct.

  • Other Cyclic Anhydrides (e.g., Succinic Anhydride, Glutaric Anhydride): These are used to introduce different linker functionalities. The reactivity is influenced by ring strain and the electronic nature of the substituents.

  • Activated Esters (e.g., N-hydroxysuccinimide esters): These are often used in bioconjugation due to their reactivity and selectivity towards amines in aqueous conditions.

The choice of acylating agent depends on the desired reactivity, the stability of the substrate, and the desired properties of the final product. This compound offers a bio-based and potentially biocompatible acylating agent.

Conclusion

While direct kinetic data for this compound reactions is sparse, by examining the behavior of analogous cyclic anhydrides, we can anticipate its reactivity. The aminolysis and alcoholysis reactions are expected to follow second-order kinetics and are influenced by the nucleophilicity of the attacking species. For researchers and drug development professionals, this compound represents a valuable tool for chemical modification, and a thorough understanding of its reactivity, guided by the principles outlined in this guide, is crucial for its effective application. Further experimental studies are warranted to quantify the specific reaction kinetics of this compound with a range of nucleophiles.

References

A Comparative Guide to the Characterization of Levulinic Anhydride and Other Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to characterize levulinic anhydride (B1165640) and related cyclic anhydrides, which are pivotal intermediates in organic synthesis and drug development. Due to the limited availability of experimental spectra for levulinic anhydride, this document presents a detailed analysis of two common cyclic anhydrides, the unsaturated maleic anhydride and the saturated succinic anhydride, as comparative models. Predicted data for this compound is also included to provide a fuller comparative context.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for maleic anhydride, succinic anhydride, and the predicted data for this compound.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Maleic Anhydride Olefinic C-H7.10s
Succinic Anhydride Methylene C-H₂2.95s
This compound (Predicted) Methylene C-H₂ (α to C=O in ring)~2.8-3.0t
Methylene C-H₂ (β to C=O in ring)~2.6-2.8t
Methyl C-H₃~2.2s

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundCarbon AtomChemical Shift (ppm)
Maleic Anhydride Carbonyl C=O165.4
Olefinic C=C137.9
Succinic Anhydride Carbonyl C=O176.9
Methylene CH₂28.9
This compound (Predicted) Carbonyl C=O (anhydride)~170-175
Ketone C=O~205-210
Methylene CH₂ (α to anhydride C=O)~30-35
Methylene CH₂ (β to anhydride C=O)~25-30
Methyl CH₃~20-25

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundFunctional GroupAbsorption Band (cm⁻¹)Intensity
Maleic Anhydride C=O stretch (asymmetric)1780Strong
C=O stretch (symmetric)1853Medium
C=C stretch1600Medium
C-O-C stretch1062Strong
Succinic Anhydride C=O stretch (asymmetric)~1782Strong
C=O stretch (symmetric)~1864Medium
C-O-C stretch~1225, 915Strong
This compound (Predicted) C=O stretch (anhydride, asymmetric)~1770-1790Strong
C=O stretch (anhydride, symmetric)~1840-1860Medium
C=O stretch (ketone)~1710-1730Strong
C-O-C stretch~1000-1300Strong

Table 4: Mass Spectrometry Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Corresponding Fragment
Maleic Anhydride 9870, 54, 26[M-CO]⁺, [M-CO₂]⁺, [C₂H₂]⁺
Succinic Anhydride 10072, 56, 28[M-CO]⁺, [M-CO₂]⁺, [C₂H₄]⁺
This compound (Predicted) 214171, 115, 99, 43[M-C₂H₃O]⁺, [C₅H₇O₃]⁺, [C₅H₇O₂]⁺, [CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized for cyclic anhydrides and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the anhydride by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the anhydride sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure. Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the anhydride molecule, particularly the characteristic anhydride C=O and C-O-C stretches.

Protocol:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule. For cyclic anhydrides, pay close attention to the pair of strong C=O stretching bands and the C-O-C stretching vibrations.[1][2][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the anhydride and to obtain information about its structure from its fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before being bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

  • Instrumentation: Use a mass spectrometer appropriate for the chosen ionization method (e.g., GC-MS for EI, LC-MS for ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the characterization techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Anhydride in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process_H1 Process ¹H Data (Reference, Integrate) acquire_H1->process_H1 process_C13 Process ¹³C Data (Reference) acquire_C13->process_C13 structure Structure Elucidation & Purity Assessment process_H1->structure process_C13->structure

Fig. 1: General workflow for NMR spectroscopy.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_method Prepare Sample (KBr Pellet, ATR, or Neat Film) background Record Background Spectrum prep_method->background sample_spec Record Sample Spectrum background->sample_spec process_data Process Spectrum (Baseline Correction) sample_spec->process_data identify_peaks Identify Characteristic Absorption Bands process_data->identify_peaks functional_groups Functional Group Identification identify_peaks->functional_groups

Fig. 2: General workflow for FTIR spectroscopy.

Experimental_Workflow_MS cluster_intro Sample Introduction & Ionization cluster_acq Data Acquisition cluster_analysis Data Analysis introduction Introduce Sample (e.g., GC, LC, Direct Inlet) ionization Ionize Sample (e.g., EI, ESI) introduction->ionization mass_analyzer Separate Ions by m/z in Mass Analyzer ionization->mass_analyzer detector Detect Ions mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum analyze_spectrum Analyze Spectrum mass_spectrum->analyze_spectrum mw_frag Determine Molecular Weight & Fragmentation Pattern analyze_spectrum->mw_frag

Fig. 3: General workflow for Mass Spectrometry.

References

Safety Operating Guide

Prudent Disposal of Levulinic Anhydride: A Guideline Based on Levulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). Based on the hazards associated with levulinic acid, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, a NIOSH-approved respirator is recommended.

Quantitative Data for Levulinic Acid (for reference)

PropertyValueCitation
Acute Oral Toxicity (LD50, Rat)1850 mg/kg
Boiling Point245 - 246 °C (473 - 475 °F)
Melting Point30 - 33 °C (86 - 91 °F)
Flash Point98 °C (208.4 °F)

Step-by-Step Disposal Protocol (Based on Levulinic Acid)

This protocol provides a general framework for the disposal of small quantities of levulinic anhydride (B1165640), assuming similar properties to levulinic acid.

1. Initial Containment and Assessment:

  • Ensure the levulinic anhydride waste is in a clearly labeled, sealed, and compatible container.
  • Assess the physical state of the waste (solid or liquid).
  • Do not mix with other waste materials to avoid unknown chemical reactions.

2. Spill Management (for Levulinic Acid):

  • In case of a spill, evacuate the immediate area.
  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]
  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.
  • Do not allow the substance to enter drains or waterways.

3. Waste Neutralization (Professional Judgement Required):

  • This step should only be performed by trained personnel with a thorough understanding of the chemical reactivity of anhydrides.
  • Slowly and cautiously add the this compound to a large volume of cold water with stirring in a well-ventilated area (preferably a fume hood). Anhydrides react with water (hydrolyze) to form the corresponding carboxylic acid. This reaction can be exothermic.
  • Once the hydrolysis to levulinic acid is complete, the resulting acidic solution can be neutralized.
  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution until the pH is neutral (pH 6-8). Be prepared for gas evolution (carbon dioxide).

4. Final Disposal:

  • All waste material, including contaminated absorbents and neutralized solutions, must be disposed of as hazardous waste.[2]
  • The waste must be sent to an approved waste disposal plant.[2][3][4]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]
  • Handle uncleaned containers as you would the product itself.

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal prep_ppe Don Appropriate PPE prep_contain Ensure Waste is in a Labeled, Sealed Container prep_ppe->prep_contain proc_assess Assess Physical State of Waste prep_contain->proc_assess proc_hydrolyze Hydrolyze with Cold Water (Caution: Exothermic) proc_assess->proc_hydrolyze proc_neutralize Neutralize with Weak Base to pH 6-8 proc_hydrolyze->proc_neutralize final_package Package Waste for Disposal proc_neutralize->final_package final_dispose Dispose as Hazardous Waste via Approved Facility final_package->final_dispose final_compliance Adhere to All Local, State, and Federal Regulations final_dispose->final_compliance

References

Personal protective equipment for handling Levulinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Levulinic Anhydride (B1165640), focusing on procedural, step-by-step guidance for operations and disposal.

Essential Safety & Personal Protective Equipment (PPE)

Handling Levulinic Anhydride requires stringent adherence to safety protocols to mitigate risks. The primary hazards are associated with its potential to cause serious eye damage, skin irritation, and harm if swallowed.[1][2][3]

Engineering Controls

Your primary line of defense is a controlled laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[4]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personal safety.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.[1][4]Protects against splashes and dust, preventing serious eye irritation or damage.[3]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.Prevents skin contact, which can cause irritation or allergic reactions.[1][3][4]
Body Protection A lab coat or chemically resistant apron/coveralls.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if dust is generated.[4][6]Prevents irritation of the respiratory tract from dust or vapors.[4]

Operational Plan: A Step-by-Step Workflow

Following a systematic procedure is key to safely managing this compound from procurement to disposal. The workflow below outlines the critical steps.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_spill 3. Spill & Emergency cluster_disposal 4. Disposal a Review SDS & Protocols b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE b->c d Weigh/Measure in Fume Hood c->d Proceed to Handling e Keep Container Tightly Closed d->e f Avoid Dust Generation d->f g Use Incompatible-Free Tools d->g l Segregate Waste g->l After Use h Evacuate Immediate Area i Alert Supervisor h->i j Contain Spill with Inert Material i->j k Clean & Decontaminate Area j->k n Dispose via Approved Channels k->n Dispose of Spill Waste m Label as Hazardous Waste l->m m->n

Safe Handling Workflow for this compound

Detailed Protocols

Handling and Storage
  • Handling: Always wash hands thoroughly after handling the substance.[4] Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and accumulation.[4] Keep containers tightly closed when not in use.[4]

  • Storage: Store in a cool, dry, and well-ventilated area.[4] The container should be tightly closed. Protect from moisture, direct sunlight, and heat, as the material may be light-sensitive.[4][7] Store away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[4]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Classification: this compound and its containers must be treated as hazardous waste.[8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous according to federal, state, and local regulations.[2][4]

  • Procedure:

    • Collection: Collect waste material, including any contaminated items like gloves or paper towels, in a suitable, closed, and clearly labeled container.[9]

    • Segregation: Do not mix with other waste streams unless explicitly permitted.

    • Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This should be done through an approved waste disposal plant or licensed contractor.[1][2][7] Do not allow the product to enter drains or waterways.[1][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.